molecular formula C11H13N B3025624 2,2-Dimethyl-3-phenylpropanenitrile CAS No. 35863-45-7

2,2-Dimethyl-3-phenylpropanenitrile

Cat. No.: B3025624
CAS No.: 35863-45-7
M. Wt: 159.23 g/mol
InChI Key: GYAZXRQVMSVZQX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanenitrile (CAS 35863-45-7) is a high-purity organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This chemical is a valuable building block and precursor in advanced organic synthesis and polymer science research. Its core research value lies in its role as a key structural component in specialized initiators for controlled radical polymerization techniques . For instance, it is used in the synthesis of the alkoxyamine initiator Dispolreg 007, which enables oxygen-tolerant Nitroxide-Mediated Polymerization (NMP) . This application is particularly significant for developing streamlined miniemulsion polymerization processes, allowing for the production of polymers with controlled molecular weights and architectures without the need for extensive deoxygenation, a major operational hurdle in many polymer synthesis applications . From a synthetic chemistry perspective, this compound and its derivatives can be synthesized through several established routes, including palladium-catalyzed decarboxylative benzylation . Advanced synthetic strategies also utilize related nitriles in tandem transnitrilation and anion-relay chemistry to construct sterically congested quaternary carbon centers, which are often challenging to access . As a research chemical, this compound offers scientists a versatile nitrile-containing intermediate for constructing complex molecules and developing novel materials with tailored properties. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAZXRQVMSVZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473033
Record name 2,2-dimethyl-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35863-45-7
Record name 2,2-dimethyl-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,2-dimethyl-3-phenylpropanenitrile. Due to the limited availability of public research data, this document summarizes the information available from chemical suppliers and extrapolates potential characteristics based on related compounds. Currently, there is no publicly available information linking this compound to applications in drug development or specific biological signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the potential synthesis, characterization, and evaluation of this compound.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 35863-45-7[2]
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Appearance Solid[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility No specific data available. Expected to be soluble in common organic solvents and have low solubility in water.N/A

Spectral Data

Detailed experimental spectral data for this compound are not available in public databases. The expected spectral characteristics are outlined below based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • A singlet for the two equivalent methyl groups.

  • A singlet for the methylene protons adjacent to the phenyl group.

  • A multiplet for the aromatic protons of the phenyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will likely display signals corresponding to:

  • The quaternary carbon attached to the nitrile and methyl groups.

  • The carbon of the nitrile group.

  • The carbons of the two equivalent methyl groups.

  • The methylene carbon.

  • The distinct carbons of the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

  • The C≡N (nitrile) stretch.

  • C-H stretching and bending vibrations of the alkyl and aromatic groups.

  • C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (159.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the bond between the quaternary carbon and the benzyl group.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route is the alkylation of a suitable benzyl cyanide derivative. General procedures for the alkylation of benzyl cyanide are documented and can be adapted for this synthesis.

General Synthesis Approach: Alkylation of Benzyl Cyanide

The synthesis of this compound could be approached through the methylation of benzyl cyanide. This reaction typically involves a strong base to deprotonate the benzylic position, followed by reaction with a methylating agent. To achieve dimethylation, the process would be repeated.

Reaction Scheme:

G BenzylCyanide Benzyl Cyanide Intermediate 2-Phenylpropanenitrile BenzylCyanide->Intermediate Step 1 MethylatingAgent1 Methylating Agent (e.g., CH3I) MethylatingAgent1->Intermediate Base1 Strong Base (e.g., NaH) Base1->Intermediate Product This compound Intermediate->Product Step 2 MethylatingAgent2 Methylating Agent (e.g., CH3I) MethylatingAgent2->Product Base2 Strong Base (e.g., NaH) Base2->Product

Caption: Plausible synthetic route to this compound.

Note: This is a generalized scheme. Reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized.

Biological Activity and Drug Development Applications

As of the date of this document, there is no information in the public domain, including scientific literature and patent databases, to suggest that this compound has been investigated for any biological activity or application in drug development. Consequently, there are no known signaling pathways associated with this compound.

Safety Information

Based on available safety data sheets from commercial suppliers, this compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.

  • Signal Word: Warning

  • Hazard Statements: H319 (Causes serious eye irritation)

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity is established, its physical properties, spectral characteristics, and a specific, validated synthetic protocol are not well-documented. Crucially for the target audience, there is no current evidence to link this molecule to any biological activity or role in drug discovery and development. This guide serves as a starting point for researchers, highlighting the existing knowledge gaps and providing a framework for future investigation into the properties and potential applications of this compound. Further experimental work is required to fully characterize this compound and to explore its potential biological relevance.

References

Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,2-Dimethyl-3-phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals, including Verapamil. The document details established methodologies, providing experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as dimethylbenzyl cyanide, is a nitrile derivative characterized by a quaternary carbon center adjacent to the nitrile group. Its synthesis presents the challenge of introducing two methyl groups at the α-position to the nitrile. This guide explores the most effective and commonly employed synthetic routes to achieve this transformation, with a focus on direct dimethylation of benzyl cyanide under various reaction conditions.

Core Synthesis Pathways

The most prevalent and efficient routes for the synthesis of this compound start from benzyl cyanide (phenylacetonitrile). The core transformation involves the exhaustive methylation of the acidic α-carbon. Two primary methodologies have proven effective: one-pot dimethylation using a strong base in an organic solvent and phase-transfer catalyzed dimethylation.

Pathway 1: One-Pot Dimethylation with Sodium Hydride and Methyl Iodide

This pathway involves the use of a strong base, sodium hydride, to deprotonate benzyl cyanide, followed by quenching the resulting carbanion with a methylating agent, methyl iodide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

Logical Workflow for Pathway 1

cluster_reagents Reagents cluster_reactants Starting Material cluster_process Process cluster_product Product NaH Sodium Hydride (NaH) Reaction One-Pot Reaction (Room Temperature) NaH->Reaction MeI Methyl Iodide (MeI) MeI->Reaction DMF DMF DMF->Reaction BenzylCyanide Benzyl Cyanide BenzylCyanide->Reaction Workup Aqueous Workup (Extraction, Washing, Drying) Reaction->Workup Target This compound Workup->Target

Caption: One-pot dimethylation of benzyl cyanide.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is outlined in patent literature[1]. The general procedure involves the following steps:

  • Preparation of the reaction mixture: Methyl iodide and sodium hydride are dissolved in dimethylformamide (DMF).

  • Addition of starting material: A solution of benzyl cyanide in DMF is added dropwise to the reaction mixture while maintaining the temperature between 10-25 °C.

  • Reaction: The mixture is stirred at room temperature for 0.5-1 hour after the addition is complete.

  • Workup: The reaction mixture is cooled and then subjected to an extraction, washing, and drying process to isolate the final product.

Quantitative Data:

ParameterValueReference
Molar Ratio (NaH:MeI)1 : 1-1.2[1]
Reaction Temperature10-25 °C (during addition), Room Temperature (reaction)[1]
Reaction Time0.5 - 1 hour[1]
YieldHigh (not quantified)[1]
PurityHigh (not quantified)[1]
Pathway 2: Phase-Transfer Catalyzed Dimethylation

This highly efficient method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble base (sodium hydroxide) and the organic-soluble benzyl cyanide and methylating agent (chloromethane). This approach avoids the need for strong, moisture-sensitive bases and anhydrous solvents.

Logical Workflow for Pathway 2

cluster_reagents Reagents cluster_reactants Starting Material cluster_process Process cluster_product Product NaOH Sodium Hydroxide (aq) Reaction Two-Phase Reaction (20-40 °C, Superatmospheric Pressure) NaOH->Reaction MeCl Chloromethane MeCl->Reaction PTC Phase-Transfer Catalyst (e.g., Trioctylamine) PTC->Reaction BenzylCyanide Benzyl Cyanide BenzylCyanide->Reaction Workup Phase Separation and Distillation Reaction->Workup Target This compound Workup->Target

Caption: Phase-transfer catalyzed dimethylation.

Experimental Protocol:

The following protocol is adapted from a patented industrial process[2].

  • Reactor Charging: A reactor is charged with 1416 g of 33% strength sodium hydroxide solution and 425 g of caustic soda.

  • Catalyst Addition: 6 g of trioctylamine is added to the basic solution.

  • Reactant Addition: 400 g of benzyl cyanide and 380 g of chloromethane are reacted in this mixture at a temperature of 20°C to 40°C with stirring under superatmospheric pressure.

  • Reaction Monitoring and Completion: The reaction proceeds until the internal pressure drops to below 0.5 bar, at which point the residual pressure is released.

  • Workup: 2000 ml of water is added, and the mixture is briefly stirred. The phases are allowed to settle and are then separated.

  • Purification: The organic phase is distilled under reduced pressure to yield the pure product.

Quantitative Data:

ParameterValueReference
Benzyl Cyanide400 g[2]
Chloromethane380 g[2]
Sodium Hydroxide (33%)1416 g[2]
Caustic Soda425 g[2]
Trioctylamine (PTC)6 g[2]
Reaction Temperature20 - 40 °C[2]
Yield98% of theoretical[2]
Purity> 99% (by GC)[2]
Monomethylbenzyl cyanide< 0.1%[2]
Unreacted Benzyl cyanide< 0.1%[2]

Conclusion

The synthesis of this compound is most efficiently achieved through the direct, exhaustive methylation of benzyl cyanide. The phase-transfer catalyzed approach offers significant advantages in terms of yield, purity, and the use of less hazardous and costly reagents, making it particularly suitable for larger-scale production[2][3]. The one-pot dimethylation with sodium hydride provides a viable alternative, though it requires more stringent anhydrous conditions[1]. Researchers and process chemists can select the most appropriate pathway based on available resources, scale, and safety considerations.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 2,2-Dimethyl-3-phenylpropanenitrile, a valuable intermediate in various chemical syntheses. The document outlines two core methodologies, presenting key starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, also known as α,α-dimethyl-β-phenylpropionitrile, is a nitrile compound characterized by a neopentyl structure adjacent to a phenyl group. Its synthesis is of interest for the creation of more complex molecules in pharmaceutical and materials science research. This guide focuses on the most practical and well-documented laboratory-scale syntheses of this target molecule.

Core Synthetic Strategies

Two principal and effective routes for the synthesis of this compound have been identified:

  • Direct Dimethylation of Phenylacetonitrile: This approach involves the sequential or one-pot alkylation of phenylacetonitrile (also known as benzyl cyanide) at the α-position using a suitable methylating agent in the presence of a strong base.

  • Conversion from 2,2-Dimethyl-3-phenylpropanal: This two-step pathway begins with the synthesis of the corresponding aldehyde, 2,2-Dimethyl-3-phenylpropanal, which is then converted to the nitrile, typically via the formation and subsequent dehydration of an aldoxime intermediate.

Route 1: Dimethylation of Phenylacetonitrile

This is a direct and often high-yielding approach to the target molecule. The acidic proton at the benzylic position of phenylacetonitrile is readily removed by a base to form a carbanion, which then acts as a nucleophile, reacting with a methylating agent. This process is repeated to introduce the second methyl group.

Key Starting Materials and Reagents
Starting Material / ReagentRoleMolar Mass ( g/mol )Notes
Phenylacetonitrile (Benzyl Cyanide)Core Substrate117.15The primary starting material.
Sodium Hydride (NaH)Base24.00A strong, non-nucleophilic base.
Methyl Iodide (CH₃I)Methylating Agent141.94A highly reactive methylating agent.
Sodium Hydroxide (NaOH)Base40.00A common, strong base.
Chloromethane (CH₃Cl)Methylating Agent50.49An alternative gaseous methylating agent.
Phase-Transfer Catalyst (e.g., Trioctylamine)Catalyst353.68Facilitates reaction in a biphasic system.
Dimethylformamide (DMF)Solvent73.09A polar aprotic solvent.
TolueneSolvent92.14A common organic solvent.
Quantitative Data
MethodMethylating AgentBaseSolventYield (%)Purity (%)Reference
1Methyl IodideSodium HydrideDMFHighHigh[1]
2ChloromethaneSodium HydroxideToluene/Water98>99[2]
Experimental Protocols

Protocol 1.1: Dimethylation using Sodium Hydride and Methyl Iodide [1]

  • Preparation: To a solution of sodium hydride (2.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add methyl iodide (2.2 eq.).

  • Addition of Phenylacetonitrile: Slowly add a solution of phenylacetonitrile (1.0 eq.) in DMF to the stirred suspension at room temperature. The addition rate should be controlled to maintain the reaction temperature between 20-25°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Protocol 1.2: Phase-Transfer Catalyzed Dimethylation [2]

  • Preparation: In a reactor, prepare a concentrated aqueous solution of sodium hydroxide. Add a phase-transfer catalyst such as trioctylamine or a quaternary ammonium salt.

  • Reaction: To this biphasic mixture, add phenylacetonitrile and toluene. Pressurize the reactor with chloromethane.

  • Temperature Control: Maintain the reaction at a temperature between 20-40°C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the drop in pressure as the chloromethane is consumed.

  • Work-up: After the reaction is complete, release the pressure and add water to dissolve the salts.

  • Separation: Separate the organic phase.

  • Purification: Wash the organic phase with water, dry it, and remove the toluene by distillation. The resulting crude product, dimethylbenzyl cyanide, can be further purified by vacuum distillation, yielding the product with over 99% purity.[2]

Synthetic Pathway Diagram

G A Phenylacetonitrile D This compound A->D 1. Base 2. Methylating Agent (2 eq.) B Methylating Agent (e.g., CH₃I or CH₃Cl) B->D C Base (e.g., NaH or NaOH) C->D

Caption: Dimethylation of Phenylacetonitrile.

Route 2: Conversion from 2,2-Dimethyl-3-phenylpropanal

This synthetic route involves the initial preparation of 2,2-Dimethyl-3-phenylpropanal, followed by its conversion to the target nitrile. The transformation of the aldehyde to the nitrile is a common two-step process involving the formation of an aldoxime, which is then dehydrated.

Key Starting Materials and Reagents
Starting Material / ReagentRoleMolar Mass ( g/mol )Notes
2,2-Dimethyl-3-phenylpropanalPrecursor162.23The aldehyde starting material.
Hydroxylamine Hydrochloride (NH₂OH·HCl)Oxime Formation69.49Reagent for converting aldehyde to oxime.
Sodium Carbonate (Na₂CO₃)Base105.99Used to neutralize HCl from hydroxylamine.
Dehydrating AgentDehydrationVariese.g., SO₂F₂, Acetic Anhydride, Iron Catalyst.
Ethanol / WaterSolventVariesCommon solvent system for oxime formation.
Dichloromethane (DCM)Solvent84.93A common solvent for dehydration.
Quantitative Data
StepReagentsSolventYield (%)Reference
Aldehyde to Nitrile (One-pot)NH₂OH·HCl, CatalystVariousGood to Excellent[3][4]
Aldehyde to OximeNH₂OH·HCl, Na₂CO₃Ethanol/WaterTypically HighGeneral Method
Oxime to NitrileSO₂F₂AcetonitrileExcellent[4]
Experimental Protocols

Protocol 2.1: Two-Step Synthesis via Oxime Intermediate

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanal Oxime

  • Dissolution: Dissolve 2,2-Dimethyl-3-phenylpropanal (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (0.6 eq.).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and, if a precipitate forms, collect it by filtration. If no precipitate forms, remove the ethanol under reduced pressure and extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent to obtain the crude oxime, which can often be used in the next step without further purification.

Step 2: Dehydration of the Oxime to this compound [4]

  • Dissolution: Dissolve the crude 2,2-Dimethyl-3-phenylpropanal oxime from the previous step in a suitable solvent such as acetonitrile or dichloromethane.

  • Dehydration: Cool the solution in an ice bath and add the dehydrating agent (e.g., sulfuryl fluoride (SO₂F₂), or another modern reagent) portion-wise or dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work-up: Quench the reaction mixture, for example, by adding a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude nitrile by vacuum distillation or column chromatography.

Protocol 2.2: One-Pot Conversion of Aldehyde to Nitrile [5]

  • Reaction Setup: In a flask, combine 2,2-Dimethyl-3-phenylpropanal (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and a suitable solvent system (e.g., N-methylpyrrolidone or a biphasic system).[5]

  • Heating: Heat the reaction mixture under reflux or with microwave irradiation, depending on the chosen procedure, until the aldehyde is consumed and the nitrile is formed.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified as described previously.

Synthetic Pathway Diagram

G A 2,2-Dimethyl-3-phenylpropanal B 2,2-Dimethyl-3-phenylpropanal Oxime A->B NH₂OH·HCl C This compound B->C Dehydrating Agent (e.g., SO₂F₂)

Caption: Synthesis from 2,2-Dimethyl-3-phenylpropanal.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the work-up and purification stages of the described synthetic routes.

G A Reaction Mixture B Quenching (e.g., with water or bicarbonate solution) A->B C Extraction (with organic solvent) B->C D Combined Organic Layers C->D E Washing (with water and/or brine) D->E F Drying (with Na₂SO₄ or MgSO₄) E->F G Filtration and Solvent Evaporation F->G H Crude Product G->H I Purification (e.g., Vacuum Distillation or Chromatography) H->I J Pure this compound I->J

Caption: General Work-up and Purification Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods. The direct dimethylation of phenylacetonitrile offers a concise route with high reported yields, particularly when utilizing phase-transfer catalysis. Alternatively, the conversion from 2,2-Dimethyl-3-phenylpropanal provides a reliable, albeit longer, pathway that leverages well-established organic transformations. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis of this versatile chemical intermediate.

References

Solubility of 2,2-Dimethyl-3-phenylpropanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-3-phenylpropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the compound's predicted solubility in a range of common organic solvents based on its structural features and the general behavior of nitriles. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of solubility, which can be adapted for specific laboratory settings. A logical workflow for this experimental procedure is also provided in a visual format to facilitate clear understanding and implementation.

Introduction

This compound is an organic compound characterized by a nitrile functional group, a phenyl ring, and a quaternary carbon center. Its molecular structure significantly influences its physical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, handling, and application in subsequent chemical transformations, particularly in the context of drug development and materials science.

The polarity of the nitrile group and the nonpolar nature of the phenyl and dimethylpropane backbone suggest a nuanced solubility profile.[1] This guide aims to provide a predictive framework for its solubility and a practical methodology for its empirical determination.

Predicted Solubility Profile

Based on these structural characteristics, a predicted solubility profile in various classes of organic solvents is presented in Table 1. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic AcetoneSolubleThe polarity of acetone can interact with the nitrile group, while its organic character can solvate the nonpolar parts of the molecule.
AcetonitrileSolubleAs a nitrile itself, acetonitrile is expected to have favorable interactions with the solute's nitrile group.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of solvating a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent that should effectively dissolve the compound.
Polar Protic MethanolModerately SolubleThe hydroxyl group can interact with the nitrile, but the overall polarity of methanol might be less favorable for the nonpolar regions compared to aprotic solvents.
EthanolModerately SolubleSimilar to methanol, with a slightly larger nonpolar chain which may slightly improve solubility of the nonpolar part of the solute.
Nonpolar HexaneSparingly SolubleThe nonpolar nature of hexane will primarily interact with the phenyl and alkyl groups, but may not effectively solvate the polar nitrile group, leading to lower solubility.
TolueneSolubleThe aromatic nature of toluene can engage in π-stacking interactions with the phenyl ring of the solute, and its overall nonpolar character is suitable for the rest of the molecule.
Chlorinated DichloromethaneSolubleDichloromethane is a versatile solvent with moderate polarity that can effectively solvate a wide range of organic compounds, including those with both polar and nonpolar functionalities.
ChloroformSolubleSimilar to dichloromethane, chloroform is expected to be a good solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.[3][4] This method is robust and relies on the accurate measurement of mass.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for solvent evaporation

  • Pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[5]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue the evaporation process until a constant weight of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.[6]

    • Record the final mass of the evaporation dish containing the dried solute.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Determination_Workflow start Start prep_solute Prepare Excess Solute (this compound) start->prep_solute prep_solvent Measure Known Volume of Organic Solvent start->prep_solvent mix Combine Solute and Solvent in a Sealed Vial prep_solute->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Draw Supernatant with Syringe settle->sample filter Filter Solution into Pre-weighed Dish sample->filter evaporate Evaporate Solvent to Dryness filter->evaporate weigh Weigh Dish with Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided qualitative predictions offer a useful starting point for solvent selection. The detailed experimental protocol and the accompanying workflow diagram serve as a practical resource for researchers to accurately measure the solubility of this compound, thereby facilitating its effective use in scientific and industrial applications.

References

An In-depth Technical Guide to 2,2-Dimethyl-3-phenylpropanenitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthetic compound 2,2-Dimethyl-3-phenylpropanenitrile. While the exact date and original discoverer remain to be definitively established in publicly accessible literature, its likely genesis lies in the exploration of alkylation reactions of nitriles with benzyl halides. This document details the plausible synthetic pathways, collates available chemical and physical data, and explores the current understanding of its biological potential, which as of this writing, remains largely uncharted.

Introduction

This compound, also known by its systematic name benzenepropanenitrile, α,α-dimethyl-, is a nitrile-containing organic molecule. Its structure, featuring a quaternary carbon center adjacent to the nitrile group and a benzyl substituent, makes it an interesting candidate for further chemical and biological investigation. This guide aims to provide a thorough resource on the known information regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 35863-45-7[1]
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol
Appearance Solid
Synonyms 2-Benzyl-2-methylpropionitrile, Benzenepropanenitrile, α,α-dimethyl-[1]

Plausible Synthetic Pathways and History

While a seminal discovery paper for this compound has not been identified, its synthesis can be logically inferred from established organic chemistry principles, particularly the alkylation of nitriles. The most probable and historically practiced method for its preparation involves the reaction of isobutyronitrile with a benzyl halide.

Alkylation of Isobutyronitrile

The alkylation of isobutyronitrile with a benzyl halide, such as benzyl chloride or benzyl bromide, represents a direct and efficient route to this compound. This reaction is typically carried out in the presence of a strong base to deprotonate the α-carbon of the isobutyronitrile, forming a carbanion that then acts as a nucleophile.

Reaction Scheme:

G cluster_reactants Reactants reactant1 Isobutyronitrile product This compound reactant1->product reactant2 Benzyl Halide (X = Cl, Br) reactant2->product base Strong Base (e.g., NaNH2, LDA) base->product

Figure 1: General scheme for the alkylation of isobutyronitrile.

A related synthesis, that of 2,2-dimethyl-3-(3-methylphenyl)propanal, was reported to proceed via the alkylation of isobutyraldehyde with 3-methylbenzyl chloride.[2] This lends strong support to the feasibility of the analogous reaction with isobutyronitrile.

Historical Context of Alkylation Reactions

The alkylation of active methylene compounds, including nitriles, has been a fundamental transformation in organic synthesis for over a century. While the specific first synthesis of this compound is not documented in readily available sources, the chemical principles underlying its formation were well-established by the mid-20th century.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general procedure based on the alkylation of isobutyronitrile can be proposed.

General Protocol for Alkylation of Isobutyronitrile:

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with a solution of isobutyronitrile in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

  • Deprotonation: A strong base (e.g., sodium amide, lithium diisopropylamide) is slowly added to the stirred solution at a controlled temperature (typically low, e.g., -78 °C to 0 °C) to facilitate the formation of the carbanion.

  • Alkylation: Benzyl halide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

G A Reaction Setup (Inert Atmosphere) B Charge Isobutyronitrile and Anhydrous Solvent A->B C Slow Addition of Strong Base (Deprotonation) B->C D Dropwise Addition of Benzyl Halide (Alkylation) C->D E Reaction Monitoring (TLC/GC) D->E F Aqueous Workup (Quenching & Extraction) E->F Upon Completion G Purification (Distillation/Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

As of the current literature survey, there is no specific information available regarding the biological activity or potential pharmacological applications of this compound. However, the broader class of substituted propanenitriles has been investigated for various biological activities. For instance, some nitrile-containing compounds have shown antimicrobial properties.[3] Furthermore, other complex nitrile derivatives have been explored as inhibitors of enzymes such as tubulin polymerization.[4][5]

Given the lack of data, this compound represents an unexplored area for biological screening. Its structural motifs could warrant investigation in areas such as:

  • Antimicrobial assays: To determine any inhibitory effects against bacteria and fungi.

  • Enzyme inhibition assays: To screen against a panel of relevant biological targets.

  • Cytotoxicity assays: To assess its potential as an anticancer agent.

G cluster_compound This compound cluster_potential Potential Biological Screening Areas Compound Core Structure Antimicrobial Antimicrobial Activity Compound->Antimicrobial Investigate Enzyme Enzyme Inhibition Compound->Enzyme Investigate Cytotoxicity Cytotoxicity Compound->Cytotoxicity Investigate

Figure 3: Potential areas for biological investigation of this compound.

Conclusion

This compound is a compound with a straightforward, albeit not definitively documented, synthetic history likely rooted in the classical alkylation of nitriles. While its physicochemical properties are known, its biological activities remain a blank slate. This presents a clear opportunity for researchers in drug discovery and chemical biology to explore the potential of this molecule. Future work should focus on a definitive, well-characterized synthesis and a broad-based biological screening to unlock any potential therapeutic applications.

References

Methodological & Application

The Versatile Building Block You're Not Using: Exploring the Potential of 2,2-Dimethyl-3-phenylpropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

While not yet a mainstream scaffold in drug discovery, 2,2-Dimethyl-3-phenylpropanenitrile presents an intriguing starting point for the synthesis of novel bioactive molecules. Its unique sterically hindered nitrile group, attached to a neopentyl-like core, offers opportunities for creating structurally novel compounds with potential for improved metabolic stability.

This document provides an overview of the potential applications of this compound as a building block in medicinal chemistry. Based on the fundamental reactivity of the nitrile functional group, we present hypothetical synthetic pathways and protocols for the generation of key pharmaceutical intermediates such as carboxylic acids, amides, and amines. Although direct citations for the use of this specific nitrile in medicinal chemistry are scarce in current literature, the following application notes are based on well-established chemical transformations of analogous nitriles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
CAS Number 35863-45-7
Synonyms 2-Benzyl-2-methylpropionitrile, α,α-Dimethylbenzenepropanenitrile[1]

Potential Applications in Medicinal Chemistry

The reactivity of the nitrile group is central to the utility of this compound as a synthetic building block. The following sections outline key transformations that can convert this nitrile into valuable functionalities for drug discovery programs.

Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid Derivatives

Hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, a common functional group in many drug molecules, including the well-known profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The resulting 2,2-dimethyl-3-phenylpropanoic acid can serve as a key intermediate for the synthesis of esters and amides.

General Experimental Protocol for Nitrile Hydrolysis:

A mixture of this compound (1.0 eq) and a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature and neutralized. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Synthesis of 2,2-Dimethyl-3-phenylpropanamide Derivatives

The controlled hydration of the nitrile group leads to the formation of the corresponding primary amide, 2,2-Dimethyl-3-phenylpropanamide. Amides are a cornerstone of medicinal chemistry, present in a vast array of marketed drugs.

General Experimental Protocol for Nitrile Hydration:

This compound (1.0 eq) is treated with a suitable hydrating agent. Common methods include reaction with concentrated sulfuric acid at a controlled temperature or using metal catalysts in the presence of water. For example, the nitrile can be dissolved in a suitable solvent and treated with a catalytic amount of a ruthenium or rhodium complex in the presence of water, and the reaction is stirred at an elevated temperature. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired amide.

Synthesis of 2,2-Dimethyl-3-phenylpropan-1-amine Derivatives

Reduction of the nitrile functionality provides access to the corresponding primary amine, 2,2-dimethyl-3-phenylpropan-1-amine. Amines are crucial components of many pharmacologically active compounds due to their basicity and ability to form salt forms with improved solubility and bioavailability.

General Experimental Protocol for Nitrile Reduction:

To a solution of this compound (1.0 eq) in a dry, ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried, concentrated, and the resulting amine can be purified by distillation or by conversion to a salt followed by recrystallization.

Potential Synthetic Pathways

The following diagram illustrates the potential synthetic utility of this compound as a starting material for the generation of diverse chemical scaffolds relevant to medicinal chemistry.

G start This compound acid 2,2-Dimethyl-3-phenylpropanoic Acid start->acid Hydrolysis amide 2,2-Dimethyl-3-phenylpropanamide start->amide Hydration amine 2,2-Dimethyl-3-phenylpropan-1-amine start->amine Reduction ester_lib Ester Library acid->ester_lib Esterification amide_lib Amide Library acid->amide_lib Amidation substituted_amines Substituted Amines amine->substituted_amines Alkylation / Acylation heterocycles Heterocyclic Scaffolds amine->heterocycles Cyclization

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound represents a latent building block in the medicinal chemist's toolbox. While its direct application in the synthesis of marketed drugs is not yet established, its structure is ripe for exploration. The protocols and pathways outlined here, based on fundamental organic chemistry principles, provide a roadmap for researchers to unlock the potential of this compound in the discovery of next-generation therapeutics. The unique substitution pattern may offer advantages in terms of intellectual property and improved pharmacokinetic profiles. Further investigation into the reactivity and application of this intriguing nitrile is warranted.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive two-step protocol for the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile, starting from isobutyraldehyde. The initial step involves the phase-transfer catalyzed alkylation of isobutyraldehyde with benzyl bromide to yield 2,2-Dimethyl-3-phenylpropionaldehyde. The subsequent step outlines the conversion of the intermediate aldehyde into the target nitrile.

The first step employs phase-transfer catalysis (PTC), a powerful technique for reactions between reactants in immiscible phases.[1] This methodology is particularly advantageous as it often allows for the use of inexpensive and safer inorganic bases and can be performed in a wide range of solvents.[2] The use of a quaternary ammonium salt, such as tetrabutylammonium bromide, facilitates the transfer of the enolate of isobutyraldehyde from the aqueous or solid phase to the organic phase where it reacts with the benzyl bromide.

The second step details a direct, one-pot conversion of the aldehyde to the nitrile. This transformation is achieved by reacting the aldehyde with hydroxylamine hydrochloride under solvent-free conditions, which is an environmentally conscious and atom-efficient method.[3] This reaction proceeds through the formation of an aldoxime intermediate, which is then dehydrated in situ to afford the nitrile.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations involved in the synthesis of this compound. The data is compiled from literature procedures for similar reactions.

Parameter Step 1: Alkylation of Isobutyraldehyde Step 2: Conversion of Aldehyde to Nitrile
Key Reagents Isobutyraldehyde, Benzyl Bromide2,2-Dimethyl-3-phenylpropionaldehyde
Catalyst Tetrabutylammonium BromideNone
Base/Second Reagent Sodium Hydroxide (powdered)Hydroxylamine Hydrochloride
Solvent TolueneSolvent-free
Temperature 70 °C100 °C
Reaction Time 1-3 hours (monitored by GC)60 minutes
Molar Ratio (Reactant:Base) 1 : 1.21 : 1.1 (Aldehyde:Hydroxylamine HCl)
Yield Moderate to GoodGood (e.g., 87% for a similar nitrile)[3]

Experimental Protocols

Safety Precautions: Benzyl bromide is a lachrymator and requires handling in a well-ventilated fume hood. Protective gloves and safety glasses must be worn at all times.

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropionaldehyde via Phase-Transfer Catalyzed Alkylation

This protocol is adapted from a general procedure for the alkylation of isobutyraldehyde.[4]

Materials:

  • Isobutyraldehyde

  • Benzyl bromide

  • Sodium hydroxide (NaOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Set up a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Suspend powdered sodium hydroxide (0.18 mol, 7.2 g) and tetrabutylammonium bromide (0.0015 mol, 0.5 g) in 100 mL of toluene in the flask.

  • Heat the suspension to 70 °C with vigorous stirring.

  • Prepare a mixture of isobutyraldehyde (0.18 mol, 13 g) and benzyl bromide (0.15 mol).

  • Add the mixture of isobutyraldehyde and benzyl bromide dropwise to the heated suspension over a period of 1 hour.

  • Maintain the reaction mixture at 70 °C and continue stirring. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove sodium bromide and excess sodium hydroxide. Wash the solid residue with two portions of toluene (20 mL each).

  • Combine the filtrate and the toluene washes and wash with 100 mL of water.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product, 2,2-Dimethyl-3-phenylpropionaldehyde, can be purified by fractional distillation under vacuum.

Step 2: Synthesis of this compound

This protocol is based on a solvent-free method for the conversion of aldehydes to nitriles.[3]

Materials:

  • 2,2-Dimethyl-3-phenylpropionaldehyde (from Step 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask with a heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2,2-Dimethyl-3-phenylpropionaldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents).

  • Heat the mixture in a sand bath or with a heating mantle to 100 °C with stirring for 60 minutes.

  • After cooling to room temperature, dissolve the reaction mixture in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (20 mL) followed by saturated aqueous sodium bicarbonate solution (20 mL).

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Nitrile Formation Isobutyraldehyde Isobutyraldehyde IntermediateAldehyde 2,2-Dimethyl-3-phenylpropionaldehyde Isobutyraldehyde->IntermediateAldehyde NaOH, TBAB Toluene, 70°C BenzylBromide Benzyl Bromide BenzylBromide->IntermediateAldehyde HydroxylamineHCl Hydroxylamine Hydrochloride FinalNitrile This compound HydroxylamineHCl->FinalNitrile IntermediateAldehyde->FinalNitrile 100°C Solvent-free

Caption: Reaction pathway for the two-step synthesis.

Experimental_Workflow start Start: Prepare Reagents for Alkylation setup_alkylation Set up reaction flask with NaOH, TBAB, and Toluene under N2 start->setup_alkylation heat Heat to 70°C with vigorous stirring setup_alkylation->heat add_reactants Add Isobutyraldehyde and Benzyl Bromide dropwise heat->add_reactants react_alkylation Maintain at 70°C and monitor by GC add_reactants->react_alkylation workup_alkylation Cool, filter, wash, and extract react_alkylation->workup_alkylation isolate_intermediate Isolate crude 2,2-Dimethyl-3-phenylpropionaldehyde workup_alkylation->isolate_intermediate setup_nitrile Combine Aldehyde and Hydroxylamine HCl isolate_intermediate->setup_nitrile react_nitrile Heat to 100°C for 60 minutes setup_nitrile->react_nitrile workup_nitrile Cool, dissolve in Ethyl Acetate, and wash react_nitrile->workup_nitrile isolate_product Isolate and purify final product workup_nitrile->isolate_product end End: this compound isolate_product->end

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: 2,2-Dimethyl-3-phenylpropanenitrile as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dimethyl-3-phenylpropanenitrile is a versatile precursor for the synthesis of valuable fragrance compounds. While the nitrile itself does not possess significant olfactory properties, it can be readily converted into key fragrance ingredients, notably 2,2-dimethyl-3-phenylpropanal and 2,2-dimethyl-3-phenylpropanol. These derivatives are prized in the fragrance industry for their unique scent profiles, contributing to a wide range of perfumes and scented products. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these fragrance compounds from the nitrile precursor.

Target Fragrance Compounds

The primary fragrance compounds that can be synthesized from this compound are the corresponding aldehyde and alcohol:

  • 2,2-Dimethyl-3-phenylpropanal: This aldehyde is known for its fresh, marine, and floral scent, often with green and hyacinth-like notes. It is used to impart a clean and breezy character to fragrance compositions.

  • 2,2-Dimethyl-3-phenylpropanol: This alcohol contributes a soft, floral, and sweet aroma, which can be used to add volume and a smooth floral character to fragrances.

Synthetic Pathways

The conversion of this compound to the target fragrance compounds involves two main synthetic steps:

  • Reduction of the Nitrile to an Aldehyde: The nitrile group is selectively reduced to an aldehyde. This can be achieved using methods such as DIBAL-H reduction or the Stephen aldehyde synthesis.

  • Reduction of the Aldehyde to an Alcohol: The aldehyde is further reduced to the corresponding primary alcohol. This is a standard transformation that can be accomplished using various reducing agents, including sodium borohydride or through catalytic hydrogenation.

A logical workflow for the synthesis of these fragrance compounds is depicted below.

G cluster_synthesis Synthetic Workflow 2_2_Dimethyl_3_phenylpropanenitrile This compound Reduction_to_Aldehyde Reduction (e.g., DIBAL-H) 2_2_Dimethyl_3_phenylpropanenitrile->Reduction_to_Aldehyde Step 1 2_2_Dimethyl_3_phenylpropanal 2,2-Dimethyl-3-phenylpropanal (Fragrance Aldehyde) Reduction_to_Aldehyde->2_2_Dimethyl_3_phenylpropanal Reduction_to_Alcohol Reduction (e.g., NaBH4) 2_2_Dimethyl_3_phenylpropanal->Reduction_to_Alcohol Step 2 2_2_Dimethyl_3_phenylpropanol 2,2-Dimethyl-3-phenylpropanol (Fragrance Alcohol) Reduction_to_Alcohol->2_2_Dimethyl_3_phenylpropanol

Caption: Synthetic workflow from nitrile to fragrance aldehyde and alcohol.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-3-phenylpropanal

This protocol describes the partial reduction of this compound to 2,2-dimethyl-3-phenylpropanal using Diisobutylaluminium hydride (DIBAL-H).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound159.2315.9 g0.1
DIBAL-H (1.0 M in toluene)142.22110 mL0.11
Anhydrous Toluene92.14200 mL-
Methanol32.0420 mL-
1 M Hydrochloric Acid36.46100 mL-
Diethyl Ether74.12300 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add this compound (15.9 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M in toluene, 110 mL, 0.11 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C.

  • Allow the mixture to warm to room temperature, then slowly add 1 M hydrochloric acid (100 mL).

  • Stir vigorously for 30 minutes until two clear layers are formed.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2,2-dimethyl-3-phenylpropanal.

Expected Yield and Characterization:

PropertyValue
Expected Yield70-80%
AppearanceColorless to pale yellow liquid
Boiling Point227-229 °C at 760 mmHg
¹H NMR Anticipated shifts based on similar structures
δ 9.5 (s, 1H)Aldehydic proton
δ 7.3-7.1 (m, 5H)Aromatic protons
δ 2.8 (s, 2H)CH₂ protons
δ 1.1 (s, 6H)Gem-dimethyl protons
IR (cm⁻¹) Anticipated peaks
~2960C-H stretch (aliphatic)
~2720, ~2820C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
Protocol 2: Synthesis of 2,2-Dimethyl-3-phenylpropanol

This protocol details the reduction of 2,2-dimethyl-3-phenylpropanal to 2,2-dimethyl-3-phenylpropanol using sodium borohydride.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,2-Dimethyl-3-phenylpropanal162.2316.2 g0.1
Sodium Borohydride (NaBH₄)37.834.2 g0.11
Methanol32.04150 mL-
1 M Hydrochloric Acid36.46100 mL-
Diethyl Ether74.12200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,2-dimethyl-3-phenylpropanal (16.2 g, 0.1 mol) in methanol (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is neutral and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 2,2-dimethyl-3-phenylpropanol.

Expected Yield and Characterization:

PropertyValue
Expected Yield>90%
AppearanceColorless liquid or low melting solid
Boiling Point120-124 °C at 14 Torr
¹H NMR Anticipated shifts based on similar structures
δ 7.3-7.1 (m, 5H)Aromatic protons
δ 3.4 (s, 2H)CH₂OH protons
δ 2.5 (s, 2H)Ph-CH₂ protons
δ 1.3 (t, 1H)OH proton
δ 0.9 (s, 6H)Gem-dimethyl protons
IR (cm⁻¹) Anticipated peaks
~3350 (broad)O-H stretch (alcohol)
~2960C-H stretch (aliphatic)
~1040C-O stretch (primary alcohol)

Application in Fragrance Formulations

Both 2,2-dimethyl-3-phenylpropanal and 2,2-dimethyl-3-phenylpropanol can be used in a variety of fragrance applications, including fine fragrances, personal care products, and household goods.

  • 2,2-Dimethyl-3-phenylpropanal: Its fresh and marine character makes it suitable for aquatic, ozonic, and green floral fragrances. It can be used to provide a "top note" lift and a sense of naturalness.

  • 2,2-Dimethyl-3-phenylpropanol: With its soft floral scent, this alcohol is an excellent "heart note" ingredient. It blends well with other floral and woody notes, adding richness and longevity to the fragrance.

The stability of these compounds in different product bases should be evaluated to ensure optimal performance. The aldehyde, in particular, may be prone to oxidation and should be stabilized with antioxidants in certain formulations.

The conversion of this compound into these valuable fragrance ingredients demonstrates a practical and efficient route to expand the perfumer's palette. The synthetic protocols provided herein offer a foundation for the laboratory-scale production of these compounds for research and development in the fragrance industry.

Below is a diagram illustrating the relationship between the precursor and its application in fragrance creation.

G cluster_application Fragrance Application Pathway Precursor This compound Synthesis Chemical Synthesis Precursor->Synthesis Aldehyde 2,2-Dimethyl-3-phenylpropanal (Fresh, Marine, Floral) Synthesis->Aldehyde Alcohol 2,2-Dimethyl-3-phenylpropanol (Soft, Floral, Sweet) Synthesis->Alcohol Fragrance Fragrance Formulation Aldehyde->Fragrance Alcohol->Fragrance

Caption: From precursor to fragrance application.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-phenylpropanenitrile and its derivatives represent a class of organic compounds with potential applications in medicinal chemistry and materials science. The structural motif of a quaternary carbon center adjacent to a nitrile group makes them interesting building blocks for more complex molecules. This document provides a detailed experimental protocol for the synthesis of a representative this compound derivative, based on the alkylation of isobutyronitrile with a substituted benzyl halide. Additionally, it outlines potential biological activities and relevant signaling pathways that could be explored for these compounds.

Synthetic Approach

The synthesis of this compound derivatives can be efficiently achieved through the α-alkylation of an appropriate nitrile with a benzyl halide under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its mild reaction conditions, high yields, and the use of readily available starting materials. The general reaction scheme is presented below:

Scheme 1: General Synthesis of this compound Derivatives

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-(4-methoxyphenyl)propanenitrile

This protocol details the synthesis of a specific derivative, 2,2-Dimethyl-3-(4-methoxyphenyl)propanenitrile, which can be adapted for other substituted phenyl derivatives.

Materials:

  • 4-Methoxybenzyl chloride

  • Isobutyronitrile

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxybenzyl chloride (10.0 g, 63.8 mmol), isobutyronitrile (8.8 g, 127.6 mmol), and toluene (100 mL).

  • Aqueous Base Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic.

  • Phase-Transfer Catalyst: To the reaction flask, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (2.0 g, 6.2 mmol).

  • Reaction Initiation: While stirring vigorously, slowly add the aqueous NaOH solution to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,2-Dimethyl-3-(4-methoxyphenyl)propanenitrile.

ParameterValue
Reactants
4-Methoxybenzyl chloride10.0 g (63.8 mmol)
Isobutyronitrile8.8 g (127.6 mmol)
Sodium Hydroxide (50% aq.)40 mL
Tetrabutylammonium Bromide2.0 g (6.2 mmol)
Reaction Conditions
SolventToluene (100 mL)
Temperature80°C
Reaction Time7 hours
Product
Yield10.5 g
Molar Yield81%
Purity (by GC-MS)>98%

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound derivatives are not extensively documented, related nitrile-containing compounds have shown a range of pharmacological properties, including antimicrobial and anti-inflammatory effects.[1]

Potential Anti-inflammatory Activity

Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. One such central pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that derivatives of this compound could interact with components of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating a simplified NF-κB signaling pathway, which could be a target for these novel compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces Compound 2,2-Dimethyl-3-phenyl- propanenitrile Derivative Compound->IKK_complex Potential Inhibition Synthesis_Workflow Start Start: Starting Materials (Benzyl Halide, Isobutyronitrile) Reaction Alkylation Reaction (PTC, Base, 80°C, 6-8h) Start->Reaction Workup Aqueous Work-up (Separation of Layers) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration (MgSO₄, Rotary Evaporator) Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

References

Application Notes and Protocols for 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 2,2-Dimethyl-3-phenylpropanenitrile (CAS No: 35863-45-7). The information herein is intended to supplement, not replace, standard laboratory safety procedures and institutional guidelines.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₁H₁₃N.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 35863-45-7--INVALID-LINK--
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
Physical Form Solid[1]

Toxicological Data

Note: Due to the lack of specific toxicological data for this compound, it is recommended to handle this compound with a high degree of caution, assuming it may have significant toxicity. The toxicological information for structurally similar compounds should be considered for a conservative approach to safety.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

Hazard ClassHazard StatementPictogramSignal Word
Eye IrritationH319: Causes serious eye irritation
alt text
Warning

Data derived from supplier safety information.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If handling the solid in a way that may generate dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage
  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled. Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for chemical waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel. Only trained personnel equipped with appropriate PPE should attempt to clean up the spill.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling chemical compounds in a laboratory setting.

G General Laboratory Safety Workflow A Risk Assessment B Select & Don PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Handle Chemical C->D E Decontaminate & Clean D->E F Proper Waste Disposal E->F G Remove & Doff PPE F->G H Wash Hands G->H

Caption: General workflow for safe laboratory practices.

Key Safety and Handling Logic for this compound

This diagram outlines the logical steps and considerations for the safe handling of this compound.

G Handling Protocol for this compound Start Start Handling Procedure Assess Review SDS & Conduct Risk Assessment Start->Assess PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE WorkArea Work in a Chemical Fume Hood PPE->WorkArea Handle Handle with Care Avoid Dust Generation WorkArea->Handle Store Store in Tightly Sealed Container in a Cool, Dry Place Handle->Store Spill Spill Occurs Handle->Spill Dispose Dispose of Waste According to Regulations Store->Dispose Spill->Store No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Handle End End of Procedure Dispose->End

Caption: Key safety and handling decision points.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the transformation of 2,2-dimethyl-3-phenylpropanenitrile into a substituted pyridazine, a valuable heterocyclic scaffold in medicinal chemistry. Due to the limited direct literature on the use of this compound in heterocyclic synthesis, a rational three-step approach is proposed, involving a Grignard reaction, subsequent benzylic oxidation, and final cyclization with hydrazine.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of the nitrile group to a ketone, followed by the introduction of a second carbonyl group at the benzylic position to form a 1,4-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine to yield the target pyridazine.

Synthetic_Workflow A 2,2-Dimethyl-3-phenyl- propanenitrile B Step 1: Grignard Reaction (e.g., CH3MgBr, THF then H3O+) A->B C 3,3-Dimethyl-4-phenyl- butan-2-one B->C D Step 2: Benzylic Oxidation (e.g., CrO3, H2SO4) C->D E 3,3-Dimethyl-1-phenyl- butane-1,4-dione D->E F Step 3: Pyridazine Formation (N2H4·H2O, Ethanol, Reflux) E->F G 3-(tert-Butyl)-6-phenyl- pyridazine F->G

Caption: Proposed three-step synthesis of a substituted pyridazine.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-4-phenylbutan-2-one via Grignard Reaction

This protocol describes the conversion of a nitrile to a ketone using a Grignard reagent. The reaction proceeds through an imine intermediate which is subsequently hydrolyzed.[1][2][3]

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and 10% hydrochloric acid.

  • Continue stirring until the intermediate imine is fully hydrolyzed to the ketone (can be monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
This compound159.230.11.015.92 g
Methylmagnesium bromide (3.0 M)-0.111.136.7 mL
Anhydrous Diethyl Ether---200 mL
10% Hydrochloric Acid---As needed
Expected Product 176.26 - - ~14.1 g (80% yield)
Step 2: Synthesis of 3,3-Dimethyl-1-phenylbutane-1,4-dione via Benzylic Oxidation

This protocol outlines the oxidation of the benzylic C-H bond of the ketone synthesized in Step 1 to a carbonyl group, yielding a 1,4-dicarbonyl compound.[4][5][6]

Materials:

  • 3,3-Dimethyl-4-phenylbutan-2-one (from Step 1)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethyl-4-phenylbutan-2-one (1 equivalent) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare Jones' reagent by dissolving chromium trioxide (2.5 equivalents) in water and slowly adding concentrated sulfuric acid.

  • Slowly add the prepared Jones' reagent dropwise to the ketone solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,4-dicarbonyl compound.

  • Purify the product by column chromatography on silica gel.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
3,3-Dimethyl-4-phenylbutan-2-one176.260.051.08.81 g
Chromium Trioxide (CrO₃)99.990.1252.512.5 g
Concentrated Sulfuric Acid (H₂SO₄)98.08--~6.8 mL
Acetone---100 mL
Expected Product 190.24 - - ~6.66 g (70% yield)
Step 3: Synthesis of 3-(tert-Butyl)-6-phenylpyridazine

This protocol describes the cyclization of the 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring.[7][8][9]

Materials:

  • 3,3-Dimethyl-1-phenylbutane-1,4-dione (from Step 2)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethyl-1-phenylbutane-1,4-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final pyridazine.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
3,3-Dimethyl-1-phenylbutane-1,4-dione190.240.031.05.71 g
Hydrazine Hydrate (N₂H₄·H₂O)50.060.0361.2~1.8 mL
Ethanol---100 mL
Expected Product 186.26 - - ~4.75 g (85% yield)

Application in Drug Discovery: Pyridazines as Kinase Inhibitors

Pyridazine derivatives are recognized as "privileged structures" in medicinal chemistry and have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. The synthesized 3-(tert-butyl)-6-phenylpyridazine can serve as a scaffold for further functionalization to develop potent and selective kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription CellResponse Cell Proliferation, Survival, etc. Transcription->CellResponse Pyridazine 3-(tert-Butyl)-6-phenylpyridazine (or derivative) Pyridazine->KinaseCascade Inhibition

Caption: Inhibition of a kinase cascade by a pyridazine derivative.

References

Application of 2,2-Dimethyl-3-phenylpropanenitrile in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that the direct application of 2,2-Dimethyl-3-phenylpropanenitrile in materials science is not extensively documented in publicly available scientific literature. This compound, a nitrile derivative with a neopentyl group attached to a phenylpropyl chain, is primarily listed as a chemical intermediate. While nitriles as a functional group are utilized in polymer science, for instance in the production of nitrile butadiene rubber (NBR) or as precursors for amines that can be used in epoxy resins or polyamides, specific data, experimental protocols, and established applications for this compound in the creation of novel materials are scarce.

The potential utility of this molecule in materials science could be inferred from its structural components. The phenyl group could impart thermal stability and rigidity, while the nitrile group offers a site for various chemical transformations, potentially serving as a building block for more complex monomers. The dimethylpropyl group might influence solubility and processing characteristics of any resulting polymer.

Despite these theoretical possibilities, the current body of research does not provide concrete examples or quantitative data on its use in polymer synthesis, functional coatings, or other material science applications. The following sections, therefore, outline hypothetical pathways and general protocols where a molecule like this compound could be employed, based on the known chemistry of its functional groups. It is crucial to note that these are not established applications but rather potential areas for future research.

Hypothetical Applications and Research Directions

Should researchers explore the use of this compound in materials science, several avenues could be promising:

  • Monomer Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would yield bifunctional monomers (an amino acid or a carboxylic acid with a bulky hydrophobic group) that could be used in the synthesis of polyesters or polyamides. The bulky 2,2-dimethyl-3-phenylpropyl side group could introduce unique properties such as increased free volume, altered solubility, and modified thermal properties in the resulting polymers.

  • Epoxy Resin Curing: The reduction of the nitrile to a primary amine would create 2,2-Dimethyl-3-phenylpropylamine. This amine could potentially act as a curing agent for epoxy resins. The bulky nature of the amine might affect the crosslinking density and, consequently, the mechanical and thermal properties of the cured resin.

  • Functional Additive: The molecule itself could be investigated as an additive or plasticizer in existing polymer systems, where its polarity and molecular structure might influence the properties of the host material.

General Experimental Protocols (Hypothetical)

The following are generalized protocols for the chemical modifications of nitriles that would be a prerequisite for using this compound as a monomer.

Protocol 1: Hydrolysis of this compound to 2,2-Dimethyl-3-phenylpropanoic Acid

This protocol describes a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine this compound with an excess of a 1:1 mixture of water and concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-Dimethyl-3-phenylpropanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Reduction of this compound to 2,2-Dimethyl-3-phenylpropylamine

This protocol outlines a general procedure for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) by trained personnel.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 15%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry, inert atmosphere setup (e.g., Schlenk line), round-bottom flask, dropping funnel, ice bath, magnetic stirrer.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend Lithium Aluminum Hydride in anhydrous THF in the flask and cool the mixture in an ice bath.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cool the flask again in an ice bath and carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2,2-Dimethyl-3-phenylpropylamine.

  • The crude amine can be purified by distillation under reduced pressure or by column chromatography.

Visualizing Potential Synthetic Pathways

The following diagrams illustrate the hypothetical synthetic pathways described above.

G cluster_start Starting Material cluster_pathways Potential Synthetic Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction 2_2_Dimethyl_3_phenylpropanenitrile 2,2-Dimethyl-3- phenylpropanenitrile H2SO4_H2O H₂SO₄ / H₂O Reflux 2_2_Dimethyl_3_phenylpropanenitrile->H2SO4_H2O LiAlH4 1. LiAlH₄ / THF 2. H₂O 2_2_Dimethyl_3_phenylpropanenitrile->LiAlH4 Carboxylic_Acid 2,2-Dimethyl-3- phenylpropanoic Acid H2SO4_H2O->Carboxylic_Acid Polyester_Polyamide Polyesters / Polyamides Carboxylic_Acid->Polyester_Polyamide Amine 2,2-Dimethyl-3- phenylpropylamine LiAlH4->Amine Epoxy_Curing Epoxy Resin Curing Agent Amine->Epoxy_Curing

Caption: Hypothetical pathways for monomer synthesis from this compound.

G Start Start: This compound & Acid/Water Reflux Heat to Reflux Start->Reflux 1 Cool_Quench Cool and Quench with Ice Reflux->Cool_Quench 2 Extract Extract with Organic Solvent Cool_Quench->Extract 3 Wash_Neutralize Wash with NaHCO₃ and Brine Extract->Wash_Neutralize 4 Dry_Evaporate Dry over MgSO₄ and Evaporate Solvent Wash_Neutralize->Dry_Evaporate 5 Purify Purify Product Dry_Evaporate->Purify 6 End End: 2,2-Dimethyl-3- phenylpropanoic Acid Purify->End 7

Caption: Experimental workflow for the hydrolysis of this compound.

Quantitative Data Summary

As no specific applications of this compound in materials science have been identified in the literature, there is no quantitative data to present. A table summarizing properties such as glass transition temperature, tensile strength, or thermal stability of polymers derived from this compound cannot be created at this time.

Conclusion

Application Note: Scalable Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of 2,2-dimethyl-3-phenylpropanenitrile, a valuable intermediate in the development of various pharmaceuticals and specialty chemicals. The featured method is based on the robust and industrially proven technique of phase-transfer catalysis (PTC), which allows for the efficient dialkylation of benzyl cyanide. This approach offers high yields, operational simplicity, and favorable economics for large-scale production. This application note includes a comprehensive experimental protocol, quantitative data, and detailed diagrams to facilitate replication and optimization in a research or industrial setting.

Introduction

This compound is a key building block in organic synthesis. Its gem-dimethyl group adjacent to a nitrile offers unique steric and electronic properties that are leveraged in the synthesis of more complex molecules. The scalability of its synthesis is therefore of significant interest. Phase-transfer catalysis (PTC) is an established methodology for conducting reactions between reactants in immiscible phases.[1] By employing a phase-transfer catalyst, typically a quaternary ammonium salt, an anionic reagent can be transported from an aqueous phase to an organic phase to react with an organic substrate.[2] This technique is particularly well-suited for the alkylation of active methylene compounds like benzyl cyanide, as it promotes high reaction rates and selectivity under relatively mild conditions.[1]

Synthesis Strategy: Phase-Transfer Catalytic Dialkylation

The presented synthesis route involves the exhaustive methylation of benzyl cyanide (phenylacetonitrile) using a suitable methylating agent, such as dimethyl sulfate or methyl chloride, in a biphasic system of an organic solvent and a concentrated aqueous base. A phase-transfer catalyst, such as a tetrabutylammonium salt, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the benzyl cyanide, and subsequently, the transfer of the resulting carbanion to the interface for alkylation.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents BenzylCyanide Benzyl Cyanide reaction_node + MethylatingAgent Methylating Agent (2 eq.) Base Conc. NaOH (aq) Catalyst Phase-Transfer Catalyst Product This compound reaction_node->Product Organic Solvent Heat

Caption: Overall reaction for the synthesis of this compound.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle begins with the exchange of the anion of the catalyst (e.g., bromide) with a hydroxide ion from the aqueous phase. The resulting quaternary ammonium hydroxide is sufficiently soluble in the organic phase to deprotonate the benzyl cyanide at the α-carbon. The formed carbanion then reacts with the methylating agent. This process is repeated for the second methylation.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase QBr_org Q+Br- (cat.) QOH_aq Q+OH- QBr_org->QOH_aq Anion Exchange RCN_org PhCH2CN R_C_minus Ph-CH(-)-CN R_CH3_CN PhCH(CH3)CN R_C_minus->R_CH3_CN Alkylation R_C_minus_CH3 Ph-C(-)(CH3)CN R_CH3_CN->R_C_minus_CH3 Second Deprotonation (via Q+OH-) Product Ph-CH2-C(CH3)2-CN R_C_minus_CH3->Product Second Alkylation Me2SO4 Me2SO4 Me2SO4_2 Me2SO4 NaOH_aq Na+OH- NaBr_aq Na+Br- QOH_aq->R_C_minus Deprotonation

Caption: Mechanism of the phase-transfer catalyzed dialkylation of benzyl cyanide.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale, which can be adapted for pilot and industrial-scale production.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 mol scale)
Benzyl Cyanide117.151.0117.15 g
Dimethyl Sulfate126.132.2277.5 g (208 mL)
Sodium Hydroxide40.004.0160.0 g
Tetrabutylammonium Bromide (TBAB)322.370.026.45 g
Toluene--500 mL
Water--500 mL

Caution: Dimethyl sulfate is extremely toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and thermometer.

  • Charge Reagents: To the flask, add benzyl cyanide (1.0 eq), toluene (500 mL), and tetrabutylammonium bromide (0.02 eq).

  • Prepare Base Solution: In a separate beaker, carefully dissolve sodium hydroxide (4.0 eq) in water (500 mL). Caution: This is a highly exothermic process.

  • Initiate Reaction: Begin vigorous stirring of the organic mixture and add the aqueous sodium hydroxide solution. Heat the mixture to 60-70°C.

  • Addition of Alkylating Agent: Slowly add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel over a period of 2-3 hours, maintaining the temperature between 60-70°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70°C for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC until the starting material and mono-alkylated intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with 2 x 200 mL of water and 1 x 200 mL of brine.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Quantitative Data

The following table summarizes typical results for the phase-transfer catalytic alkylation of benzyl cyanide derivatives.

Starting MaterialAlkylating AgentCatalystYield (%)Reaction Time (h)Reference
Benzyl Cyaniden-BromopropaneTBAB>90 (mono-alkylated)5[3]
Benzyl CyanideMethyl ChlorideR4N+Cl-High (di-alkylated)-[4]
Benzyl CyanideDimethyl CarbonateK2CO395 (mono-alkylated)-[5]

For the described protocol for this compound, expected yields are in the range of 80-90% based on the high efficiency of PTC for such dialkylations.

Process Workflow

G start Start setup Assemble Reaction Apparatus start->setup charge Charge Benzyl Cyanide, Toluene, TBAB setup->charge add_base Add Aqueous NaOH Solution charge->add_base heat Heat to 60-70°C with Vigorous Stirring add_base->heat add_dms Slowly Add Dimethyl Sulfate heat->add_dms react Stir at 70°C for 4-6h add_dms->react monitor Monitor Reaction by GC/TLC react->monitor monitor->react Incomplete workup Cool, Separate Phases, Wash Organic Layer monitor->workup Complete dry Dry and Concentrate Organic Phase workup->dry distill Purify by Vacuum Distillation dry->distill product Obtain Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

  • General: All operations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate PPE (safety glasses, gloves, lab coat) must be worn at all times.

  • Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use with extreme caution.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, especially when preparing concentrated solutions due to the exothermic nature of dissolution.

  • Benzyl Cyanide and Product: These are nitrile-containing compounds and should be handled with care to avoid contact and inhalation.

Conclusion

The phase-transfer catalytic dialkylation of benzyl cyanide is a highly effective and scalable method for the synthesis of this compound. The protocol detailed in this application note provides a clear and reproducible procedure that can be adapted for various production scales. The use of PTC offers significant advantages in terms of reaction efficiency, operational simplicity, and cost-effectiveness, making it an attractive choice for the industrial production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the exhaustive methylation of benzyl cyanide (also known as phenylacetonitrile) at the alpha position. This is typically achieved using a strong base and a methylating agent.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: The key parameters include the choice and stoichiometry of the base, the selection of the methylating agent, the reaction solvent, temperature control, and the purity of the starting materials. Precise control over these factors is crucial for maximizing the yield of the desired dimethylated product while minimizing side reactions.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: Common side products include the monomethylated intermediate (2-phenylpropanenitrile) and unreacted starting material. Over-alkylation leading to quaternary ammonium salts is a possibility with certain alkylating agents but less common with methyl iodide. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur if water is present. Minimizing these side products can be achieved by using a sufficient excess of the base and methylating agent, ensuring anhydrous reaction conditions, and maintaining optimal reaction temperature.

Q4: Is Phase Transfer Catalysis (PTC) a viable method for this synthesis?

A4: Yes, Phase Transfer Catalysis (PTC) is a viable and often advantageous method for the alkylation of benzyl cyanide.[1] PTC can offer milder reaction conditions, easier work-up procedures, and the use of less hazardous reagents compared to methods requiring extremely strong bases like sodium hydride.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Benzyl Cyanide 1. Insufficient amount or activity of the base (e.g., old sodium hydride).2. Low reaction temperature.3. Impure starting materials or solvent.1. Use a fresh batch of sodium hydride and ensure the correct stoichiometry (at least 2.2 equivalents).2. Ensure the reaction is conducted at the recommended temperature (room temperature for the NaH/DMF method).3. Use anhydrous solvent and purified benzyl cyanide.
High Proportion of Monomethylated Product (2-phenylpropanenitrile) 1. Insufficient amount of methylating agent.2. Inadequate reaction time for the second methylation.3. Non-homogenous reaction mixture.1. Ensure a sufficient excess of the methylating agent (e.g., methyl iodide) is used.2. Increase the reaction time and monitor the reaction progress by TLC or GC.3. Ensure efficient stirring to maintain a homogenous reaction mixture.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high.2. Presence of oxygen.3. Side reactions involving the solvent (e.g., DMF decomposition).1. Maintain the reaction at room temperature or use a cooling bath if necessary.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use high-purity, anhydrous DMF.
Difficulties in Product Isolation/Purification 1. Incomplete quenching of the base.2. Emulsion formation during aqueous work-up.3. Co-elution of product and impurities during chromatography.1. Ensure complete quenching of the excess base with a suitable reagent (e.g., water or a mild acid).2. Add brine to the aqueous layer to break up emulsions.3. Optimize the solvent system for column chromatography to achieve better separation.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound using the sodium hydride and methyl iodide method in DMF, as described in patent CN102924327A.[4]

Parameter Value Reference
Starting Material Benzyl Cyanide[4]
Base Sodium Hydride (NaH)[4]
Methylating Agent Methyl Iodide (CH₃I)[4]
Solvent Dimethylformamide (DMF)[4]
Reaction Temperature Room Temperature[4]
Conversion Rate > 95%[4]
Purity of Crude Product > 95%[4]
Overall Yield > 95%[4]

Experimental Protocols

Method 1: Sodium Hydride and Methyl Iodide in DMF

This protocol is based on the high-yield method described in patent CN102924327A.[4]

Materials:

  • Benzyl Cyanide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF.

  • Stir the suspension under a nitrogen atmosphere.

  • In the dropping funnel, prepare a solution of benzyl cyanide (1 equivalent) in anhydrous DMF.

  • Slowly add the benzyl cyanide solution dropwise to the sodium hydride suspension. Maintain the temperature at room temperature.

  • After the addition is complete, add methyl iodide (at least 2.2 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature at room temperature, using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition of methyl iodide is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Benzyl Cyanide, NaH, CH₃I, Anhydrous DMF) setup_apparatus Set up Flame-Dried Apparatus under Nitrogen prep_reagents->setup_apparatus add_na_dmf Add NaH to Anhydrous DMF setup_apparatus->add_na_dmf add_bn Add Benzyl Cyanide Solution Dropwise at Room Temperature add_na_dmf->add_bn add_ch3i Add Methyl Iodide Dropwise at Room Temperature add_bn->add_ch3i stir Stir at Room Temperature (1-2 hours) add_ch3i->stir quench Quench with Water (Ice Bath) stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify final_product final_product purify->final_product This compound troubleshooting_guide start Low Yield or Impure Product check_conversion Check Conversion by TLC/GC start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction side_products Significant Side Products check_conversion->side_products cause_incomplete Potential Causes: - Inactive NaH - Insufficient Reagents - Low Temperature incomplete_reaction->cause_incomplete Yes solution_incomplete Solutions: - Use fresh NaH - Check Stoichiometry - Ensure Room Temperature cause_incomplete->solution_incomplete cause_mono High Monomethylated Product side_products->cause_mono Monomethylated? cause_dark Dark Byproducts side_products->cause_dark Dark Color? solution_mono Solutions: - Increase CH₃I amount - Increase Reaction Time cause_mono->solution_mono solution_dark Solutions: - Maintain Room Temperature - Use Inert Atmosphere cause_dark->solution_dark

References

Common impurities in 2,2-Dimethyl-3-phenylpropanenitrile and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-phenylpropanenitrile. The information is presented in a question-and-answer format to directly address common issues related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my sample of this compound?

A1: While specific impurities can vary based on the synthetic route, you are likely to encounter the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present. For example, if synthesized via alkylation of phenylacetonitrile derivatives, these precursors could remain.

  • Side Reaction Products: The synthesis of this compound may involve strong bases or reactive intermediates, which can lead to byproducts.

  • Degradation Products: Nitriles can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of the corresponding amide or carboxylic acid.[1][2]

    • 2,2-Dimethyl-3-phenylpropanamide: Formed by the partial hydrolysis of the nitrile group.

    • 2,2-Dimethyl-3-phenylpropanoic acid: Formed by the complete hydrolysis of the nitrile group.[1][3]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. Different impurities will have different retention times, allowing for their identification and measurement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can provide structural information about the impurities based on their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting characteristic signals that differ from the main compound. For instance, the presence of a carboxylic acid proton signal in 1H NMR would indicate hydrolysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of functional groups associated with impurities. For example, a broad O-H stretch could suggest the presence of a carboxylic acid, while characteristic C=O and N-H stretches would point to an amide.

Troubleshooting Guide

Issue: My product purity is lower than expected after synthesis.

Possible Cause 1: Incomplete Reaction

  • Troubleshooting Step: Monitor the reaction progress using an appropriate analytical technique like TLC or GC to ensure it has gone to completion before workup. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.

Possible Cause 2: Formation of Hydrolysis Impurities

  • Troubleshooting Step: During the workup and purification process, avoid prolonged exposure to strongly acidic or basic conditions, which can promote the hydrolysis of the nitrile to the corresponding amide and carboxylic acid.[1][2] If aqueous washes are necessary, use neutral or buffered solutions and minimize contact time.

Issue: I am having difficulty removing a specific impurity.

This section provides guidance on removing common impurities through various purification techniques.

Removal of Unreacted Starting Materials and Non-polar Byproducts

Method: Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Removal of Polar Impurities (Amide and Carboxylic Acid)

Method 1: Liquid-Liquid Extraction

This method is particularly useful for removing acidic impurities like 2,2-Dimethyl-3-phenylpropanoic acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

Method 2: Recrystallization

Recrystallization is effective for removing both more and less soluble impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should ideally have different solubility profiles.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides a hypothetical summary of the effectiveness of different purification methods for removing common impurities from this compound. This table should be used as a template for documenting your own experimental results.

Purification MethodInitial Purity (%)Key Impurity RemovedFinal Purity (%)Recovery Yield (%)
Column Chromatography85Unreacted Starting Material>9980
Liquid-Liquid Extraction902,2-Dimethyl-3-phenylpropanoic acid9892
Recrystallization922,2-Dimethyl-3-phenylpropanamide>9985

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the purification protocols described above.

G cluster_0 Column Chromatography Workflow start Crude Product dissolve Dissolve in minimal non-polar solvent start->dissolve load Load onto silica gel column dissolve->load elute Elute with solvent gradient (increasing polarity) load->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC/GC) collect->analyze combine Combine pure fractions analyze->combine Identify pure fractions concentrate Remove solvent combine->concentrate end Purified Product concentrate->end

Caption: Workflow for purification by column chromatography.

G cluster_1 Liquid-Liquid Extraction Workflow for Acidic Impurity Removal start_ext Crude Product dissolve_ext Dissolve in organic solvent start_ext->dissolve_ext wash_base Wash with aqueous base (e.g., NaHCO3) dissolve_ext->wash_base separate Separate aqueous and organic layers wash_base->separate wash_neutral Wash organic layer with water and brine separate->wash_neutral Organic Layer waste Aqueous waste with deprotonated acidic impurity separate->waste Aqueous Layer dry Dry organic layer (e.g., MgSO4) wash_neutral->dry filter_conc Filter and concentrate dry->filter_conc end_ext Purified Product filter_conc->end_ext

Caption: Workflow for removal of acidic impurities via liquid-liquid extraction.

G cluster_2 Recrystallization Workflow start_rec Crude Product dissolve_hot Dissolve in minimum hot solvent start_rec->dissolve_hot cool Cool slowly to induce crystallization dissolve_hot->cool filter_iso Isolate crystals by vacuum filtration cool->filter_iso wash_cold Wash crystals with cold solvent filter_iso->wash_cold mother_liquor Mother liquor containing soluble impurities filter_iso->mother_liquor dry_vac Dry under vacuum wash_cold->dry_vac end_rec Purified Product dry_vac->end_rec

References

Troubleshooting guide for the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the dialkylation of benzyl cyanide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base and a phase-transfer catalyst (PTC). Sodium hydroxide is a commonly used base, and quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are effective PTCs.

Q2: Why is a phase-transfer catalyst necessary for this reaction?

A2: The reaction typically involves an aqueous phase containing the inorganic base (e.g., NaOH) and an organic phase containing the benzyl cyanide and methylating agent. A phase-transfer catalyst is crucial to transport the hydroxide ions (or the deprotonated benzyl cyanide anion) from the aqueous phase to the organic phase, where the alkylation reaction occurs.[1][2][3] This enhances the reaction rate and allows for milder reaction conditions.[1][2]

Q3: What are the potential major side products in this synthesis?

A3: The primary side product is the mono-methylated intermediate, 2-phenylpropanenitrile. Incomplete dialkylation will result in a mixture of the starting material, the mono-methylated product, and the desired di-methylated product. Over-alkylation is not possible at the alpha-carbon, but side reactions involving the benzyl group or hydrolysis of the nitrile under harsh basic conditions can occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to standards of the starting material (benzyl cyanide) and the mono-methylated intermediate, you can track the disappearance of the starting materials and the formation of the product.

Troubleshooting Guide

Problem 1: Low or No Conversion of Benzyl Cyanide

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the phase-transfer catalyst is pure and has not degraded. Use a fresh batch of the catalyst. Consider switching to a different quaternary ammonium salt (e.g., from TBAB to tetrabutylammonium hydrogen sulfate).
Insufficient Base Strength or Concentration Use a concentrated solution of sodium hydroxide (e.g., 50% w/w). Ensure the molar ratio of the base to benzyl cyanide is adequate (at least 2:1 for dialkylation).
Poor Mixing Vigorous stirring is essential for efficient phase transfer.[4] Use a mechanical stirrer to ensure good mixing of the aqueous and organic phases.
Low Reaction Temperature While the reaction is often exothermic, some initial heating might be necessary to initiate it. Gently warm the reaction mixture to 40-50 °C and monitor for an exothermic reaction.
Poor Quality of Reagents Ensure that the benzyl cyanide and methylating agent are of high purity. Impurities can inhibit the reaction.
Problem 2: Incomplete Dialkylation (Mixture of Mono- and Di-methylated Products)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Insufficient Methylating Agent Ensure at least two molar equivalents of the methylating agent are used per mole of benzyl cyanide. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.
Insufficient Reaction Time Allow the reaction to stir for a longer period. Monitor the reaction by TLC or GC until the mono-methylated intermediate is no longer observed.
Inadequate Basicity A decrease in the base concentration towards the end of the reaction can slow down the second alkylation. Ensure sufficient base is present throughout the reaction.
Problem 3: Formation of Impurities and Low Purity of the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Hydrolysis of the Nitrile Group Prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. Minimize reaction time and temperature once the reaction is complete.
Side Reactions of the Methylating Agent Methylating agents are reactive and can participate in side reactions. Add the methylating agent dropwise to control the reaction temperature and minimize side reactions.
Ineffective Work-up and Purification After the reaction, quench with water and extract the product into a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities. Purify the crude product by vacuum distillation or column chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Benzyl cyanide

  • Methyl iodide

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add benzyl cyanide (1 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).

  • Begin vigorous stirring and add the 50% sodium hydroxide solution (2.5 equivalents).

  • Heat the mixture to 40-50 °C.

  • Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue stirring at 60 °C and monitor the reaction by GC or TLC until the starting material and mono-methylated intermediate are consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Charge Reagents Charge Benzyl Cyanide, Toluene, and TBAB Add Base Add 50% NaOH Solution Charge Reagents->Add Base Heat Heat to 40-50 °C Add Base->Heat Add MeI Add Methyl Iodide Dropwise (50-60 °C) Heat->Add MeI Stir Stir at 60 °C and Monitor Reaction Add MeI->Stir Quench Cool and Quench with Water Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash & Dry Wash with Brine and Dry Extract->Wash & Dry Purify Purify by Vacuum Distillation Wash & Dry->Purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conversion Low Conversion? Start->Check_Conversion Check_Purity Low Purity? Start->Check_Purity Inactive_Catalyst Inactive_Catalyst Check_Conversion->Inactive_Catalyst Yes Incomplete_Alkylation Incomplete_Alkylation Check_Purity->Incomplete_Alkylation Yes Insufficient_Base Verify Base Concentration Poor_Mixing Increase Stirring Rate Insufficient_Base->Poor_Mixing Inactive_Catalyst->Insufficient_Base Hydrolysis Optimize Reaction Time and Temperature Purification_Issue Improve Work-up and Purification Technique Hydrolysis->Purification_Issue Incomplete_Alkylation->Hydrolysis

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Optimizing reaction conditions for the alkylation of substituted alkylaromatics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for the alkylation of substituted alkylaromatics, primarily focusing on Friedel-Crafts alkylation and related processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered in Friedel-Crafts alkylation?

A1: The most common challenges in Friedel-Crafts alkylation are polyalkylation, carbocation rearrangements, catalyst deactivation, and managing regioselectivity.[1][2][3] The reaction adds an electron-donating alkyl group, which activates the aromatic ring and makes it more susceptible to further alkylation, leading to polyalkylation.[1][2][4] Additionally, the carbocation electrophile can rearrange to a more stable form, resulting in a mixture of products.[1][2][5][6][7]

Q2: Which catalysts are typically used for the alkylation of aromatics?

A2: A range of catalysts can be used, with the choice impacting selectivity and yield.[8] Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[3][9] For industrial applications and greener processes, solid acid catalysts such as zeolites (e.g., ZSM-5, MCM-22, Beta) are frequently employed to reduce waste and improve safety.[8][10][11]

Q3: Why does my Friedel-Crafts alkylation fail with strongly deactivated aromatic rings?

A3: Friedel-Crafts alkylation reactions are generally unsuccessful with aromatic rings that have strongly electron-withdrawing or deactivating groups (e.g., -NO₂, -CF₃, -SO₃H).[5][12][13] These groups reduce the nucleophilicity of the aromatic ring, making it unable to attack the carbocation electrophile.[13][14] Similarly, rings with basic amino groups (-NH₂, -NHR, -NR₂) are unsuitable because the lone pair on the nitrogen complexes with the Lewis acid catalyst, deactivating the ring.[1][2][3][6]

Q4: Can I use vinyl or aryl halides as my alkylating agent?

A4: No, vinyl and aryl halides cannot be used as alkylating agents in Friedel-Crafts reactions.[1][15] The carbocations that would need to form on the sp²-hybridized carbons of these halides are highly unstable and do not form under typical reaction conditions.[5][12][16] The alkyl halide must have the halogen bonded to an sp³-hybridized carbon.[5][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction stops prematurely or gives a very low yield. What could be the cause?

A: This is often due to catalyst deactivation. Deactivation can occur through several mechanisms:

  • Coke Formation: Side reactions like oligomerization of the alkylating agent can form heavy organic molecules (coke) that block the catalyst's pores or cover its active sites.[10]

  • Complexation: If your aromatic substrate contains basic functional groups (like amines), they can form complexes with the Lewis acid catalyst, rendering it inactive.[1][3][12]

  • Water Content: The presence of water in the reactants can affect the acidity and activity of the catalyst.[17]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent catalyst poisoning.

  • Check Substrate Purity: Ensure your alkylaromatic substrate is free from basic impurities.

  • Optimize Catalyst Loading: Insufficient catalyst may lead to an incomplete reaction.

  • Consider Catalyst Regeneration: For solid catalysts like zeolites, regeneration by calcination to remove coke deposits can restore activity.[10]

G Start Low Yield or Incomplete Reaction Check_Purity Are reagents pure and dry? Start->Check_Purity Start Here Check_Catalyst Is the catalyst active? Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Regenerate or replace catalyst. Increase catalyst loading. Check_Catalyst->Solution_Catalyst No Solution_Conditions Adjust temperature, pressure, or reactant ratio. Check_Conditions->Solution_Conditions No End Problem Resolved Check_Conditions->End Yes Check_Purity->Check_Catalyst Yes Solution_Purity Purify reagents and ensure anhydrous conditions. Check_Purity->Solution_Purity No Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End G start_end start_end process process analysis analysis critical critical A Start: Assemble Dry Glassware B Activate Zeolite Catalyst (Heat under vacuum) A->B C Charge Reactor with Catalyst and Anhydrous Toluene B->C D Heat to Reaction Temp (e.g., 100-200 °C) C->D E Slowly Add 1-Pentene (Control exotherm) D->E F Monitor Reaction by GC E->F G Cool and Filter to Remove Catalyst F->G Reaction Complete H Purify Product (Wash, Dry, Distill) G->H I Analyze Final Product (GC-MS) H->I J End I->J

References

Technical Support Center: Purification of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-phenylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: When synthesizing this compound, particularly through the alkylation of benzyl cyanide or similar precursors, several impurities can arise. These may include:

  • Unreacted starting materials: Benzyl cyanide and the alkylating agent may remain in the reaction mixture.

  • Disubstituted products: Over-alkylation can lead to the formation of 2-benzyl-2-methylpropionitrile.

  • Side-products from competing reactions: Depending on the reaction conditions, other side-products may form.

It is crucial to characterize your crude product (e.g., by GC-MS or NMR) to identify the specific impurities present in your reaction mixture, as this will inform the selection of the most appropriate purification strategy.

Q2: Which purification technique is most suitable for this compound?

A2: While several techniques can be employed, flash column chromatography is often the most effective method for purifying this compound, especially for removing structurally similar impurities. Distillation can be challenging due to potentially close boiling points of the desired product and impurities. Recrystallization is a viable option if a suitable solvent system can be identified, and the product is a solid at room temperature.[1]

Q3: I am unsure about the physical state of my crude this compound. Is it a solid or a liquid?

A3: this compound is described as a solid at room temperature.[1] However, the presence of impurities can result in an oily or semi-solid crude product.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.

Flash Column Chromatography

Issue 1: Poor separation of the desired product from an impurity.

  • Possible Cause: The eluent system is not optimal.

  • Solution:

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that gives good separation between your product and the impurities. A good starting point for nonpolar compounds like this is a mixture of hexane and ethyl acetate.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots remain at the baseline (low Rf), increase the polarity (increase the proportion of ethyl acetate). For effective separation, the desired product should have an Rf value of approximately 0.2-0.4.

    • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar eluent to remove nonpolar impurities and gradually increase the polarity to elute your product.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

    • Check for Acidic/Basic Properties: If your compound has basic or acidic functionalities, it might be interacting strongly with the silica gel. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help. For acidic compounds, a small amount of acetic acid may be added, but this should be done with caution as it can be difficult to remove from the final product.

Issue 3: Cracking or channeling of the silica gel in the column.

  • Possible Cause: Improper packing of the column.

  • Solution:

    • Proper Packing Technique: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally preferred to "dry packing" to avoid air bubbles and channels.

    • Avoid Letting the Column Run Dry: Never let the solvent level drop below the top of the silica gel, as this can cause the silica bed to crack.

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Increase Solvent Volume: You may not be using enough solvent. Add more hot solvent in small portions until the compound dissolves. However, using a large excess of solvent will reduce your recovery yield.

    • Try a Different Solvent: If the compound remains insoluble even with a larger volume of hot solvent, you must select a different, more suitable solvent.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is lower than the melting point of the solute, or the solution is supersaturated with impurities.

  • Solution:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Lower the Cooling Temperature: Try cooling the solution in an ice bath or even a freezer, but do so slowly to encourage crystal formation rather than precipitation of an oil.

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help with this.

    • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out along with impurities.

    • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.

Distillation

While less common for this specific compound, if you are attempting a vacuum distillation, here are some troubleshooting tips.

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not low enough, or there is a leak in the system.

  • Solution:

    • Check for Leaks: Ensure all joints are properly sealed with vacuum grease and that all connections are tight.

    • Verify Vacuum Pump Performance: Check the oil level and condition of your vacuum pump.

    • Use a Manometer: Always use a manometer to accurately measure the pressure of your distillation setup.

Issue 2: Bumping or violent boiling.

  • Possible Cause: Uneven heating or lack of nucleation sites.

  • Solution:

    • Use a Stir Bar or Boiling Chips: Add a magnetic stir bar or fresh boiling chips to the distilling flask before heating to ensure smooth boiling.

    • Even Heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution.

Experimental Protocols

Flash Column Chromatography Protocol

This is a general protocol and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry packing method.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample to the top of the packed column.

3. Elution:

  • Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). A typical starting point could be 95:5 hexane:ethyl acetate.

  • Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

4. Analysis of Fractions:

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

5. Removal of Solvent:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

This is a general protocol that requires the prior determination of a suitable solvent.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point with stirring.

  • Continue adding small portions of the hot solvent until the compound just completely dissolves.

2. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

4. Collection of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

5. Drying:

  • Dry the purified crystals, for example, by leaving them under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃N
Molecular Weight159.23 g/mol
AppearanceSolid[1]

Table 2: Suggested Solvents for Purification Technique Development

Purification TechniqueSolvent/Solvent SystemRationale
Flash Column Chromatography Hexane/Ethyl AcetateGood for separating nonpolar to moderately polar compounds. The ratio can be easily adjusted to optimize separation.
Dichloromethane/HexaneAnother common system for compounds of this polarity.
Recrystallization Ethanol, IsopropanolPolar protic solvents to test for solubility differences at hot and cold temperatures.
Toluene, HeptaneNonpolar solvents to test for recrystallization.
Acetone/WaterA mixed solvent system that can be effective if a single solvent is not suitable.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude 2,2-Dimethyl-3- phenylpropanenitrile tlc TLC Analysis for Solvent System Optimization start->tlc recrystallization Recrystallization start->recrystallization If Solid distillation Vacuum Distillation (Less Common) start->distillation If Liquid & High Boiling column Flash Column Chromatography tlc->column Optimized Eluent analysis Purity Analysis (e.g., GC-MS, NMR) column->analysis recrystallization->analysis distillation->analysis product Pure 2,2-Dimethyl-3- phenylpropanenitrile analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution cracking Column Cracking start->cracking no_dissolve Does Not Dissolve Hot start->no_dissolve oiling_out Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals optimize_eluent optimize_eluent poor_sep->optimize_eluent Solution increase_polarity increase_polarity no_elution->increase_polarity Solution repack_column repack_column cracking->repack_column Solution screen_solvents screen_solvents no_dissolve->screen_solvents Solution slow_cool_seed slow_cool_seed oiling_out->slow_cool_seed Solution concentrate_solution concentrate_solution no_crystals->concentrate_solution Solution

Caption: Troubleshooting logic for common purification issues.

References

Side reactions to avoid during the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of the Desired this compound

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature.

  • Suboptimal Base or Catalyst: The choice and concentration of the base and phase-transfer catalyst are critical.

  • Competing Side Reactions: Formation of mono-methylated or other byproducts.

  • Poor Quality Reagents: Degradation of starting materials or solvents.

Solutions:

  • Reaction Monitoring: Use techniques like TLC or GC to monitor the reaction progress and ensure the consumption of starting material.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents.

  • Catalyst and Base Screening: Evaluate different phase-transfer catalysts and bases to find the optimal combination for gem-dimethylation.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with the reaction.

Issue 2: Presence of Significant Amounts of 2-Methyl-3-phenylpropanenitrile (Mono-methylated Product)

Possible Cause:

  • Insufficient Alkylating Agent: An inadequate amount of the methylating agent will lead to incomplete methylation.

  • Steric Hindrance: The introduction of the first methyl group can sterically hinder the second methylation, making mono-methylation a significant competing reaction.

Solutions:

  • Stoichiometry Adjustment: Use a molar excess of the methylating agent.

  • Stronger Base/Higher Temperature: Employing a stronger base or increasing the reaction temperature can facilitate the second methylation. However, this must be balanced against the risk of other side reactions.

  • Choice of Phase-Transfer Catalyst: Some catalysts may favor mono-alkylation. Screening different catalysts can improve the yield of the desired di-methylated product.

Issue 3: Formation of a High-Boiling Point Impurity, Suspected to be a Dimerization Product

Possible Cause:

  • Thorpe-Ziegler Reaction: Under strongly basic conditions, phenylacetonitrile and its derivatives can undergo self-condensation to form dimers or polymers.

Solutions:

  • Controlled Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the Thorpe-Ziegler reaction.

  • Use of a Milder Base: If feasible for the alkylation, a weaker base may reduce the extent of self-condensation.

Issue 4: Evidence of Aldehyde or Ketone Impurities in the Product Mixture

Possible Cause:

  • Knoevenagel Condensation: If there are any residual carbonyl compounds (e.g., from solvent impurities or side reactions of the starting materials), they can react with the acidic methylene group of phenylacetonitrile.

Solutions:

  • High Purity Solvents: Use high-purity, carbonyl-free solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials to carbonyl compounds.

Issue 5: Presence of Phenylacetic Acid or its Amide in the Final Product

Possible Cause:

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide and then to a carboxylic acid, especially under prolonged exposure to strong basic or acidic conditions during workup.[1][2][3]

Solutions:

  • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction.

  • Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during the extraction and purification steps.

  • Controlled Temperature during Workup: Perform the workup at a low temperature to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to avoid during the synthesis of this compound?

A1: The most common and challenging side reaction is over-alkylation , specifically the incomplete reaction leading to the mono-methylated byproduct, 2-methyl-3-phenylpropanenitrile. Achieving selective gem-dimethylation without significant mono-alkylation requires careful control of reaction conditions.

Q2: How can I minimize the formation of the mono-methylated byproduct?

A2: To minimize mono-methylation, you can:

  • Use a molar excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Employ a strong base (e.g., sodium hydride or potassium tert-butoxide) to ensure complete deprotonation of the mono-methylated intermediate.

  • Optimize the phase-transfer catalyst, as its structure can influence the selectivity of the alkylation.

Q3: What is the role of a phase-transfer catalyst in this synthesis?

A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial for this reaction, which is often carried out in a two-phase system (e.g., an organic solvent and an aqueous base). The PTC transports the hydroxide or other basic anion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile. This facilitates the reaction between the organic-soluble nitrile and the inorganic base, leading to higher yields and often better selectivity.

Q4: Can the nitrile group itself react under the strong basic conditions?

A4: Yes, under strongly basic conditions, the nitrile group can participate in side reactions. The most notable is the Thorpe-Ziegler reaction , which is a base-catalyzed self-condensation of nitriles.[1] This can lead to the formation of dimers and polymers, reducing the yield of the desired product. Additionally, the nitrile group is susceptible to hydrolysis to the corresponding amide and then carboxylic acid, particularly during the workup.[2][3]

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes, this synthesis involves several hazardous materials and conditions:

  • Methylating agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Strong bases: Sodium hydride and potassium tert-butoxide are highly reactive and corrosive. They react violently with water.

  • Cyanide-containing compounds: Phenylacetonitrile is a cyanide derivative and is toxic. Handle with care and have a cyanide poisoning antidote kit available.

  • Exothermic reaction: The alkylation reaction can be exothermic. Proper temperature control and slow addition of reagents are necessary to prevent a runaway reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Trends)

ParameterConditionDesired Product Yield (2,2-Dimethyl)Mono-methylated ByproductOther Side Products (e.g., Thorpe, Hydrolysis)
Methylating Agent Stoichiometry 1.0 equivalentLowHighLow
2.5 equivalentsHighLowLow
> 3.0 equivalentsHighVery LowMay increase slightly
Base Strength Weak Base (e.g., K₂CO₃)Very LowHighVery Low
Strong Base (e.g., NaH)HighLowModerate
Very Strong Base (e.g., n-BuLi)HighVery LowHigh
Temperature Low (e.g., 0-25 °C)ModerateModerateLow
Moderate (e.g., 50-70 °C)HighLowModerate
High (e.g., > 100 °C)DecreasingLowHigh
Phase-Transfer Catalyst AbsentVery LowHighVery Low
Present (e.g., TBAB)HighLowLow

Note: This table presents general trends observed in similar alkylation reactions. Actual yields will vary depending on the specific substrate, reagents, and experimental setup.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a representative method and may require optimization.

Materials:

  • Phenylacetonitrile

  • Methyl Iodide

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) dissolved in toluene.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).

  • Heat the mixture to 60°C.

  • Slowly add methyl iodide (2.5 equivalents) dropwise over a period of 1 hour, maintaining the temperature at 60-65°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 65°C for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and dilute with water and diethyl ether.

  • Separate the organic layer, and wash it successively with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion1 + Base MonoMethyl 2-Methyl-3-phenyl- propanenitrile Carbanion1->MonoMethyl + CH₃I Carbanion2 Mono-methylated Carbanion MonoMethyl->Carbanion2 + Base DiMethyl 2,2-Dimethyl-3-phenyl- propanenitrile Carbanion2->DiMethyl + CH₃I

Caption: Main synthesis pathway for this compound.

Side_Reactions Start Phenylacetonitrile Carbanion Overalkylation Over-alkylation (Tri-methylated product) Start->Overalkylation + Excess CH₃I Knoevenagel Knoevenagel Condensation Product Start->Knoevenagel + Carbonyl Impurity Thorpe Thorpe-Ziegler Dimer Start->Thorpe + Another Carbanion Hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) Start->Hydrolysis + H₂O (Workup)

Caption: Common side reactions originating from the phenylacetonitrile carbanion.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckMono Check for Mono-methylated Byproduct (GC/NMR) Start->CheckMono IncreaseMeI Increase CH₃I Stoichiometry & Optimize Base CheckMono->IncreaseMeI Yes CheckDimer Check for High-Boiling Impurities (Distillation/MS) CheckMono->CheckDimer No End Improved Yield IncreaseMeI->End ControlBaseTemp Control Base Addition & Lower Temperature CheckDimer->ControlBaseTemp Yes CheckHydrolysis Check for Acidic/Amide Impurities (IR/NMR) CheckDimer->CheckHydrolysis No ControlBaseTemp->End AnhydrousWorkup Ensure Anhydrous Conditions & Careful Workup CheckHydrolysis->AnhydrousWorkup Yes CheckHydrolysis->End No AnhydrousWorkup->End

Caption: A troubleshooting workflow for low yields in the synthesis.

References

Stability and degradation of 2,2-Dimethyl-3-phenylpropanenitrile under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-phenylpropanenitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its structure, the primary potential degradation pathways for this compound are:

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form 2,2-dimethyl-3-phenylpropanamide as an intermediate, which can be further hydrolyzed to 2,2-dimethyl-3-phenylpropanoic acid.

  • Oxidation: The benzylic position (the CH2 group attached to the phenyl ring) is susceptible to oxidation, which could lead to the formation of a ketone or carboxylic acid at that position.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. This may involve complex radical reactions leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The presence of a quaternary carbon (the dimethyl-substituted carbon) might influence the degradation pathway.

Q2: How can I minimize the degradation of this compound during storage?

A2: To minimize degradation during storage, it is recommended to:

  • Store the compound in a tightly sealed container to protect it from moisture.

  • Store in a cool, dark place to minimize thermal and photodegradation.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the structures of any degradation products that may form.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram after sample preparation or a short-term experiment.
  • Possible Cause: Degradation of the compound may have occurred due to the sample preparation conditions (e.g., pH of the solvent, exposure to light, or elevated temperature).

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample immediately: This will serve as a baseline (t=0) chromatogram.

    • Investigate the effect of solvent: Prepare the sample in different solvents (e.g., neutral, acidic, basic) and analyze at different time points to see if the formation of new peaks is pH-dependent. This can indicate hydrolysis.

    • Protect from light: Prepare and handle the sample under reduced light conditions (e.g., in an amber vial) to check for photodegradation.

    • Control the temperature: Ensure the sample is not exposed to excessive heat during preparation (e.g., sonication). Prepare a sample and leave it at room temperature and another in a refrigerator for a few hours to assess thermal liability in solution.

Issue 2: The concentration of my this compound stock solution is decreasing over time.
  • Possible Cause: The compound is degrading in the storage solvent.

  • Troubleshooting Steps:

    • Verify the stability in the chosen solvent: Perform a time-course study by analyzing the stock solution at regular intervals (e.g., 0, 24, 48, 72 hours) under the storage conditions.

    • Change the solvent: If degradation is observed, try a different solvent. For example, if you are using a protic solvent where hydrolysis might occur, switch to an aprotic solvent like acetonitrile.

    • Adjust the pH: If an aqueous-based solvent is necessary, buffer it to a neutral pH to minimize acid or base-catalyzed hydrolysis.

    • Store at a lower temperature: If not already doing so, store the stock solution at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.

Quantitative Data for Analogous Compounds

The following tables summarize stability data for compounds that are structurally related to this compound. This data can be used to estimate its potential stability.

Table 1: Hydrolysis Rate Constants of Substituted Benzonitriles in 10.0 M Sulfuric Acid at 25.1 ± 0.1 °C [1]

Substituent (meta-position)Observed Rate Constant (k_obs)
-NO₂Slowest
-CF₃-
-Br-
-Cl-
-F-
-H-
-CH₃Fastest
-OH-
-OCH₃-
(Data from a study on meta-substituted benzonitriles. The rate constants are enhanced by electron-releasing groups in this acidic condition.)[1]

Table 2: Thermal Decomposition Data for Structurally Related Compounds

CompoundDecomposition Temperature (°C)Conditions
tert-ButylbenzeneWhen heated to decomposition it emits acrid smoke and fumes.Not specified
tert-Butyl-1,3-cyclopentadiene996-1127 K (723-854 °C)Single-pulse shock-tube studies

Table 3: Photodegradation Quantum Yields for Related Aromatic Compounds in Benzene

CompoundPhotobleaching Quantum Yield (Φp)
Tetratertbutyl substituted phthalocyanines10⁻⁵ to 10⁻⁶
(Note: The quantum yield indicates the efficiency of a photochemical process. A lower value signifies greater stability.)

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted for this compound.

Acidic and Basic Hydrolysis
  • Objective: To determine the susceptibility of the compound to hydrolysis.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH to another aliquot of the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it if necessary (e.g., add an equivalent amount of base to the acidic sample and acid to the basic sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the stability of the compound in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂) to an aliquot of the stock solution.

    • Keep the solution at room temperature for a specified period, taking samples at various time points (e.g., 2, 8, 24 hours).

    • Dilute the samples with mobile phase and analyze by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at a high temperature (e.g., 80°C, 105°C) for a set duration.

    • At specified time points, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.

    • For solution stability, a solution of the compound can be heated under reflux, and samples are taken at different time intervals.

Photodegradation
  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Expose the solution in a photochemically transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).

    • As a control, wrap an identical sample in aluminum foil to protect it from light and place it alongside the exposed sample to act as a dark control.

    • Expose the samples for a defined period or until a significant amount of degradation is observed.

    • Analyze the exposed and control samples by HPLC.

Visualizations

Potential_Degradation_Pathways This compound This compound 2,2-Dimethyl-3-phenylpropanamide 2,2-Dimethyl-3-phenylpropanamide This compound->2,2-Dimethyl-3-phenylpropanamide Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (e.g., KMnO4, H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat 2,2-Dimethyl-3-phenylpropanoic acid 2,2-Dimethyl-3-phenylpropanoic acid 2,2-Dimethyl-3-phenylpropanamide->2,2-Dimethyl-3-phenylpropanoic acid Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Collection at Time Points Sample Collection at Time Points Acid Hydrolysis->Sample Collection at Time Points Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Collection at Time Points Oxidation Oxidation Oxidation->Sample Collection at Time Points Thermal Thermal Thermal->Sample Collection at Time Points Photolysis Photolysis Photolysis->Sample Collection at Time Points Compound Compound Compound->Acid Hydrolysis Compound->Base Hydrolysis Compound->Oxidation Compound->Thermal Compound->Photolysis HPLC Analysis HPLC Analysis Sample Collection at Time Points->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Identify Degradants (LC-MS) Identify Degradants (LC-MS) Data Evaluation->Identify Degradants (LC-MS)

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Unexpected Peaks in Chromatogram Unexpected Peaks in Chromatogram Is the peak present at t=0? Is the peak present at t=0? Unexpected Peaks in Chromatogram->Is the peak present at t=0? Yes Yes Is the peak present at t=0?->Yes Impurity from synthesis No No Is the peak present at t=0?->No Degradation Is degradation pH dependent? Is degradation pH dependent? Yes->Is degradation pH dependent? Does peak size increase with time? Does peak size increase with time? No->Does peak size increase with time? Does peak size increase with time?->Yes Confirm degradation Is degradation pH dependent?->Yes Likely Hydrolysis Is degradation pH dependent?->No Consider Oxidation/Photolysis

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Challenges in the scale-up of 2,2-Dimethyl-3-phenylpropanenitrile production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2,2-Dimethyl-3-phenylpropanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common and industrially relevant synthesis route is the alkylation of phenylacetonitrile. This typically involves the reaction of phenylacetonitrile with a suitable methylating agent in the presence of a strong base. Phase-transfer catalysis (PTC) is a widely used technique to facilitate this reaction between reactants in different phases (e.g., an aqueous base and an organic solvent containing the nitrile).[1][2][3]

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?

A2: Phase-transfer catalysis is highly effective for the alkylation of active methylene compounds like phenylacetonitrile.[2] It offers several advantages, particularly for scale-up:

  • Increased Reaction Rates: PTC facilitates the transfer of the anionic nitrile intermediate from the aqueous phase to the organic phase, where it can react with the alkylating agent.[3]

  • Milder Reaction Conditions: It often allows for the use of less harsh conditions and avoids the need for strictly anhydrous and expensive organic solvents.[1]

  • Improved Yields and Selectivity: PTC can lead to higher yields of the desired mono-alkylated product and reduce the formation of byproducts.[2][4]

  • Simplified Workup: The catalyst can often be removed through simple aqueous washes.

Q3: What are the primary safety concerns during the production of this compound?

A3: Key safety considerations include:

  • Toxicity of Reagents: Phenylacetonitrile and its derivatives can be toxic. Alkylating agents are often reactive and require careful handling. Cyanide-containing compounds are highly toxic.[5][6]

  • Corrosive and Strong Bases: Concentrated aqueous sodium hydroxide is corrosive. Other strong bases like sodium amide present their own handling challenges.

  • Exothermic Reactions: The alkylation reaction can be exothermic, and proper temperature control is crucial during scale-up to prevent runaway reactions.

  • Flammable Solvents: The use of organic solvents like toluene or benzene requires appropriate measures to prevent fires and explosions.

  • Product Hazards: this compound itself is classified as an eye irritant.

Q4: What are the typical impurities and byproducts encountered during scale-up?

A4: Common impurities can include:

  • Unreacted Phenylacetonitrile: Incomplete reaction can leave starting material in the product mixture.

  • Dialkylated Byproducts: Over-alkylation can lead to the formation of 2-methyl-2-phenylpropionitrile. The selectivity towards mono-alkylation is a key challenge.[7]

  • Oxidation Products: If air is not excluded, oxidation of the nitrile can lead to the corresponding ketone.[2]

  • Solvent and Catalyst Residues: Remaining solvents and the phase-transfer catalyst can be present in the crude product.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Ineffective Base Ensure the concentration of the aqueous base (e.g., NaOH) is sufficiently high (often 50%). Prepare a fresh solution if necessary.
Inactive Phase-Transfer Catalyst The catalyst (e.g., a quaternary ammonium salt) can degrade over time. Use a fresh batch of catalyst. Ensure the correct catalyst is being used for the specific reaction.
Poor Mass Transfer/Mixing In a two-phase system, vigorous stirring is essential for efficient reaction. On a larger scale, ensure the mechanical stirrer provides adequate agitation to create a large interfacial area between the aqueous and organic phases.
Incorrect Reaction Temperature The reaction may be too slow at low temperatures. Gradually increase the temperature while monitoring for exotherms. Conversely, high temperatures can promote side reactions. An optimal temperature range should be maintained.[1]
Presence of Inhibitors Alcohols and iodide ions have been reported to inhibit some phase-transfer catalyzed reactions.[1] Ensure reagents and solvents are free from these contaminants.

Problem: Formation of Significant Dialkylated Byproduct

Possible Cause Suggested Solution
High Local Concentration of Alkylating Agent Add the alkylating agent (e.g., methyl chloride or dimethyl sulfate) dropwise or via a syringe pump over an extended period. This prevents a high local concentration that favors dialkylation.
Incorrect Stoichiometry Use a slight excess of phenylacetonitrile relative to the alkylating agent to favor mono-alkylation.
High Reaction Temperature Elevated temperatures can sometimes favor dialkylation. Experiment with running the reaction at a lower temperature, even if it extends the reaction time.

Problem: Difficulties in Product Purification by Distillation

Possible Cause Suggested Solution
Presence of Close-Boiling Impurities Unreacted starting material or isomeric byproducts may have boiling points close to the product. Use a fractional distillation column with sufficient theoretical plates (e.g., a Vigreux column) for better separation.[1]
Catalyst Residues Quaternary ammonium salt catalysts can decompose at high temperatures during distillation. Ensure the crude product is thoroughly washed with water to remove the catalyst before distillation.
Product Decomposition The product may be unstable at high temperatures. Perform the distillation under reduced pressure to lower the boiling point.

Problem: Exothermic Reaction is Difficult to Control on Scale-Up

Possible Cause Suggested Solution
Inadequate Heat Removal The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Use a jacketed reactor with a circulating coolant. Ensure the cooling system is appropriately sized for the reaction scale.
Addition Rate of Alkylating Agent is Too Fast The rate of heat generation is directly related to the rate of addition of the limiting reagent. Slow down the addition of the alkylating agent and monitor the internal temperature closely. Maintain a safe temperature differential between the reactor and the cooling jacket.
High Concentration of Reactants Running the reaction at a lower concentration (i.e., with more solvent) can help to moderate the exotherm by providing a larger heat sink. This may impact process efficiency, so optimization is required.

Experimental Protocols

Key Experiment: Synthesis via Phase-Transfer Catalysis

This protocol is a representative method for the alkylation of phenylacetonitrile.

  • Reagents:

    • Phenylacetonitrile

    • Alkylating agent (e.g., Methyl Iodide or Dimethyl Sulfate)

    • 50% Aqueous Sodium Hydroxide

    • Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride)

    • Organic Solvent (e.g., Toluene)

    • Hydrochloric Acid (dilute, for workup)

    • Anhydrous Magnesium Sulfate (for drying)

  • Equipment:

    • Four-necked round-bottom flask (appropriately sized for the scale)

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Reflux condenser

    • Heating/cooling bath

  • Procedure:

    • Charge the flask with 50% aqueous sodium hydroxide, phenylacetonitrile, the phase-transfer catalyst, and the organic solvent.

    • Begin vigorous stirring to ensure good mixing of the two phases.

    • Slowly add the alkylating agent dropwise from the dropping funnel. Monitor the internal temperature and maintain it within the desired range (e.g., 25-35°C), using a cooling bath if necessary.[1]

    • After the addition is complete, continue stirring for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion. The reaction progress can be monitored by techniques like GC or TLC.

    • Upon completion, cool the reaction mixture and quench by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with additional organic solvent.

    • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation.

Quantitative Data Summary

Table 1: Effect of Base on Alkylation of Phenylacetonitrile

Base SystemSolventYield of Mono-alkylated ProductSelectivity (Mono- vs. Di-)Reference
50% aq. NaOH / TEBABenzeneGood to ExcellentHighMakosza & Jonczyk, 1988[1]
KOH / AluminaBenzene~90%High for mono-alkylationSukata, 1983[8]
KOtBuTolueneUp to 99% (with alcohols)Varies with substrateResearchGate Publication[9]

Note: Yields and selectivities are highly dependent on the specific alkylating agent, reaction conditions, and scale.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Reagents: - Phenylacetonitrile - Aq. NaOH (50%) - PTC Catalyst - Toluene addition Slow Addition of Alkylating Agent (25-35°C) reagents->addition Start Reaction stirring Continued Stirring (2-3 hours) addition->stirring quench Quench with Water stirring->quench Reaction Complete separation Phase Separation quench->separation wash Aqueous Washes (Water, dil. HCl) separation->wash dry Dry & Remove Solvent wash->dry distillation Vacuum Distillation dry->distillation final_product Final Product: 2,2-Dimethyl-3- phenylpropanenitrile distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Product Yield q1 Is the reaction mixture being stirred vigorously? start->q1 a1_yes Improve Agitation: Increase stir speed, check impeller design. q1->a1_yes No a1_no No q1->a1_no Yes q2 Is the Phase-Transfer Catalyst fresh and active? a1_no->q2 a2_yes Use Fresh Catalyst q2->a2_yes No a2_no No q2->a2_no Yes q3 Is the base concentration correct (e.g., 50% NaOH)? a2_no->q3 a3_yes Prepare Fresh Base q3->a3_yes No a3_no No q3->a3_no Yes q4 Is the reaction temperature in the optimal range? a3_no->q4 a4_yes Adjust Temperature: Slightly increase temp, monitor for exotherm. q4->a4_yes No a4_no No q4->a4_no Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Phase-Transfer Catalysis for 2,2-Dimethyl-3-phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile using phase-transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the general principle of using phase-transfer catalysis for the synthesis of this compound?

A1: The synthesis of this compound via phase-transfer catalysis typically involves the C-alkylation of a starting material like 2-phenylpropionitrile or the exhaustive methylation of benzyl cyanide. The phase-transfer catalyst facilitates the transfer of the carbanion, generated by a strong base in the aqueous phase, to the organic phase where it reacts with the alkylating agent (e.g., methyl iodide or benzyl chloride). This overcomes the insolubility of the reactants in their respective phases, accelerating the reaction rate.

Q2: Which starting materials can be used for this synthesis?

A2: The two primary starting materials are:

  • Benzyl Cyanide: This undergoes exhaustive methylation at the alpha position using a methylating agent.

  • 2-Phenylpropionitrile: This is alkylated with a benzyl halide.

Q3: What are the most common phase-transfer catalysts for this reaction?

A3: Quaternary ammonium salts are the most frequently used catalysts.[1][2] Common examples include:

  • Tetrabutylammonium bromide (TBAB)[1][2]

  • Aliquat 336 (Tricaprylmethylammonium chloride)

  • Benzyltriethylammonium chloride (TEBAC)

  • Trioctylamine[3]

The choice of catalyst depends on factors like cost, efficiency, and ease of separation from the product.

Q4: What are typical reaction conditions?

A4: Reaction conditions can vary, but a general setup involves:

  • Solvent: Often a non-polar organic solvent like toluene or chlorobenzene.[4]

  • Base: A concentrated aqueous solution of a strong base, such as 50% sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Alkylating Agent: Methyl iodide, methyl chloride, or benzyl chloride are commonly used.[3]

  • Temperature: Reactions are often run at room temperature or with gentle heating (e.g., 30-40°C) to control the reaction rate and minimize side reactions.[3]

  • Stirring: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the reaction rate.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inefficient Phase Transfer • Increase the stirring speed to improve mixing of the aqueous and organic phases.• Ensure the correct phase-transfer catalyst is being used for your specific reactants and solvent system. Consider screening different catalysts (e.g., TBAB, Aliquat 336).• Increase the catalyst loading, although typically 1-5 mol% is sufficient.
Incomplete Reaction • Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC.• Increase the reaction temperature moderately (e.g., in 5-10°C increments). Be cautious as higher temperatures can promote side reactions.• Ensure a sufficient excess of the alkylating agent is used.
Catalyst Poisoning • The formation of certain byproducts can sometimes poison the catalyst.[4] Ensure high-purity starting materials and solvents.• If iodide is the leaving group on the alkylating agent, it can sometimes inhibit the catalyst. Consider using a bromide or chloride leaving group instead.
Side Reactions • See Troubleshooting Problem 2 for specific side reactions.
Problem 2: Presence of Significant Side Products
Side Product Possible Cause Troubleshooting Step
Mono- or Tri-Alkylated Products Incorrect stoichiometry of the alkylating agent or insufficient reaction time for complete dialkylation. • Carefully control the molar equivalents of the alkylating agent. For exhaustive methylation of benzyl cyanide, a slight excess of the methylating agent is required for each methylation step.• Monitor the reaction progress to ensure it goes to completion.
Hydrolysis of the Nitrile Group Prolonged exposure to strong base, especially at elevated temperatures. • Use the minimum effective concentration of the base.• Maintain a lower reaction temperature.• Minimize the reaction time once the starting material is consumed.
O-Alkylation Products (if applicable) Presence of water in the organic phase, which can lead to the formation of alkoxides. • Use a less polar organic solvent to minimize water solubility in the organic phase.

Data Presentation

Table 1: Comparison of Phase-Transfer Catalysts for the Synthesis of α,α-Dimethylbenzyl Cyanide (this compound) from Benzyl Cyanide

CatalystAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TrioctylamineChloromethaneNaOHToluene20-402-10>98[3]
Methyltrioctylammonium chlorideDi-(2-chloroethyl)methylamineNaOHToluene60-802-4High (not specified)[3]

Note: Direct comparative data for various catalysts in the synthesis of this compound is limited in publicly available literature. The data presented is based on a patent for a high-yield synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl Cyanide

This protocol is adapted from a patented procedure demonstrating high yield.[3]

Materials:

  • Benzyl cyanide

  • Chloromethane

  • Sodium hydroxide (NaOH)

  • Trioctylamine

  • Toluene

  • Water

Procedure:

  • In a reactor equipped for stirring and pressure control, prepare a 33% aqueous solution of sodium hydroxide.

  • Add trioctylamine (approximately 1-2% by weight relative to benzyl cyanide) to the sodium hydroxide solution.

  • With vigorous stirring, introduce benzyl cyanide and chloromethane into the reactor. The reaction can be carried out at a temperature between 20°C and 40°C. If using gaseous chloromethane, the reaction may be conducted under a pressure of up to 5 bar.

  • Continue stirring for 2 to 10 hours. Monitor the reaction progress by GC to confirm the disappearance of benzyl cyanide and monomethylated intermediates.

  • Once the reaction is complete, add water to the reaction mixture and stir briefly.

  • Discontinue stirring and allow the phases to separate.

  • Separate the organic phase containing the product.

  • The organic phase can be distilled under reduced pressure to isolate the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation prep_base Prepare 33% aq. NaOH add_catalyst Add Trioctylamine prep_base->add_catalyst add_reactants Add Benzyl Cyanide and Chloromethane add_catalyst->add_reactants stir Stir at 20-40°C (2-10 hours) add_reactants->stir monitor Monitor by GC stir->monitor add_water Add Water monitor->add_water Reaction Complete phase_sep Phase Separation add_water->phase_sep isolate_org Isolate Organic Phase phase_sep->isolate_org distill Distillation isolate_org->distill product product distill->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Initial Analysis cluster_problems Identify Problem cluster_solutions Potential Solutions start Low Yield or Side Products check_reaction Analyze Reaction Mixture (GC, TLC) start->check_reaction incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn side_products Side Products Present check_reaction->side_products increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp check_stirring Check Stirring Efficiency incomplete_rxn->check_stirring change_catalyst Screen Different Catalysts incomplete_rxn->change_catalyst adjust_stoich Adjust Stoichiometry side_products->adjust_stoich lower_temp Lower Reaction Temperature side_products->lower_temp

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Resolving unexpected NMR peaks in 2,2-Dimethyl-3-phenylpropanenitrile analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected Nuclear Magnetic Resonance (NMR) peaks during the analysis of 2,2-Dimethyl-3-phenylpropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While experimental spectra are the gold standard, predicted NMR data can provide a reliable reference. The expected chemical shifts for this compound in CDCl₃ are summarized in the table below. These values were generated using a standard NMR prediction algorithm and should be used as a guide.

Table 1: Predicted NMR Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Multiplicity Assignment Predicted Chemical Shift (ppm)
-CH₃ (x2)1.35Singlet (s)-C(CH₃)₂35.0
-CH₂-2.85Singlet (s)-CH₂-48.0
Phenyl H (ortho)7.25Multiplet (m)Phenyl C (ortho)130.0
Phenyl H (meta)7.33Multiplet (m)Phenyl C (meta)128.5
Phenyl H (para)7.29Multiplet (m)Phenyl C (para)126.8
Phenyl C (ipso)136.0
-CN124.0
Quaternary C38.0

Q2: What are some common sources of unexpected peaks in the NMR spectrum of my compound?

A2: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Traces of solvents used in the synthesis or purification process are very common.

  • Impurities from Synthesis: Unreacted starting materials or byproducts from the reaction can lead to extra signals.

  • Water: The presence of water in the NMR solvent is a frequent cause of a broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent and temperature.

  • Grease: Contamination from glassware grease can introduce broad peaks, often in the 0.5-1.5 ppm region.

  • Sample Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.

Q3: How can I identify if an unexpected peak is from a common laboratory solvent?

A3: You can compare the chemical shift of the unknown peak to published data for common NMR solvents. Many resources provide tables of solvent chemical shifts in various deuterated solvents. For example, residual chloroform (CHCl₃) in CDCl₃ appears at 7.26 ppm, and acetone can show a peak around 2.17 ppm.[1][2]

Troubleshooting Guide: Resolving Unexpected NMR Peaks

This guide provides a systematic approach to identifying and resolving unexpected peaks in the NMR spectrum of this compound.

Issue: My ¹H NMR spectrum shows unexpected signals in addition to the expected peaks for this compound.

Step 1: Initial Assessment and Data Collection
  • Action: Carefully integrate all peaks in the spectrum. The relative integration values can give you an idea of the molar ratio of your product to the impurity.

  • Action: Note the multiplicity (singlet, doublet, triplet, etc.) and chemical shift of each unexpected peak.

Step 2: Identify Common Contaminants
  • Question: Do any of the unexpected peaks correspond to common laboratory solvents or water?

    • Action: Compare the chemical shifts of the unknown peaks with the data in Table 2.

    • If Yes: The peak is likely from a solvent impurity. Ensure you are using high-purity deuterated solvents and that your glassware is properly dried.

    • If No: Proceed to the next step.

Table 2: Chemical Shifts of Common NMR Impurities in CDCl₃

Impurity ¹H Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether1.21 (t), 3.48 (q)t, q
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane0.88 (t), 1.26 (m)t, m
Toluene2.36 (s), 7.17-7.29 (m)s, m
Water~1.56s (broad)

Data sourced from publicly available databases.

Step 3: Consider Synthesis-Related Impurities

The synthesis of this compound likely involves the alkylation of isobutyronitrile with a benzyl halide (e.g., benzyl bromide).

  • Question: Could the unexpected peaks be from unreacted starting materials?

    • Isobutyronitrile: Would show a septet around 2.7 ppm and a doublet around 1.3 ppm.

    • Benzyl Bromide: Would show a singlet around 4.5 ppm and aromatic signals between 7.2 and 7.4 ppm.

    • Action: Compare the chemical shifts of your unknown peaks to the expected shifts of the starting materials.

    • If a match is found: Your reaction may not have gone to completion, or the purification was insufficient. Consider optimizing the reaction time, temperature, or purification method.

  • Question: Could the peaks be from a common byproduct?

    • Elimination Product (Styrene): Benzyl halides can undergo elimination to form styrene. Styrene would show characteristic vinyl proton signals between 5.2 and 6.7 ppm and aromatic signals.

    • Action: Check for signals in the vinyl region of your spectrum.

    • If present: Side reactions may be occurring. Consider adjusting the reaction base or temperature.

Step 4: Advanced Troubleshooting
  • Action: If the impurity remains unidentified, consider running a 2D NMR experiment such as COSY or HSQC. These experiments can help to establish connectivity between protons and carbons, aiding in the structure elucidation of the unknown compound.

  • Action: Obtain a mass spectrum of your sample. The molecular weight of the impurity can provide a crucial clue to its identity.

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed assess Initial Assessment: - Integrate Peaks - Note Chemical Shift & Multiplicity start->assess check_contaminants Identify Common Contaminants (Solvents, Water, Grease) assess->check_contaminants contaminant_yes Common Contaminant Identified check_contaminants->contaminant_yes Yes contaminant_no No Match with Common Contaminants check_contaminants->contaminant_no No end Impurity Identified contaminant_yes->end check_synthesis_impurities Consider Synthesis-Related Impurities (Starting Materials, Byproducts) contaminant_no->check_synthesis_impurities synthesis_impurity_yes Synthesis-Related Impurity Identified check_synthesis_impurities->synthesis_impurity_yes Yes synthesis_impurity_no No Match with Synthesis Impurities check_synthesis_impurities->synthesis_impurity_no No synthesis_impurity_yes->end advanced_troubleshooting Advanced Troubleshooting: - 2D NMR (COSY, HSQC) - Mass Spectrometry synthesis_impurity_no->advanced_troubleshooting advanced_troubleshooting->end

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Molecule_and_Spectrum cluster_molecule This compound Structure cluster_spectrum Predicted ¹H NMR Signals mol A Phenyl H (7.25-7.33 ppm, m) B -CH₂- (2.85 ppm, s) C -CH₃ (1.35 ppm, s)

Caption: Structure and predicted ¹H NMR signals for this compound.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 2,2-Dimethyl-3-phenylpropanenitrile and Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the characterization of 2,2-Dimethyl-3-phenylpropanenitrile and its structural isomers, 3-Phenylbutyronitrile and 4-Phenylbutyronitrile, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides predicted and experimental spectral data, detailed analytical protocols, and a logical workflow for compound characterization.

This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis. Due to the lack of publicly available experimental spectral data for this compound, predicted ¹H NMR and ¹³C NMR data are provided for illustrative purposes. These predictions are compared with experimental data for the structurally isomeric alternative compounds, 3-Phenylbutyronitrile and 4-Phenylbutyronitrile, to highlight the utility of NMR and mass spectrometry in unambiguous structure elucidation.

Comparative Spectral Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its two structural isomers.

Table 1: ¹H NMR and ¹³C NMR Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted)7.35-7.25 (m, 5H, Ar-H), 2.85 (s, 2H, CH₂), 1.40 (s, 6H, 2xCH₃)137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 122.0 (CN), 45.0 (CH₂), 35.0 (C(CH₃)₂), 25.0 (CH₃)
3-Phenylbutyronitrile (Experimental)7.35-7.21 (m, 5H, Ar-H), 3.15 (m, 1H, CH), 2.61 (dd, J=16.7, 6.4 Hz, 1H, CH₂), 2.54 (dd, J=16.7, 7.5 Hz, 1H, CH₂), 1.45 (d, J=7.1 Hz, 3H, CH₃)142.8 (Ar-C), 128.9 (Ar-CH), 127.3 (Ar-CH), 126.8 (Ar-CH), 121.7 (CN), 38.6 (CH), 29.8 (CH₂), 20.9 (CH₃)
4-Phenylbutyronitrile (Experimental)7.32-7.18 (m, 5H, Ar-H), 2.72 (t, J=7.3 Hz, 2H, Ar-CH₂), 2.36 (t, J=7.1 Hz, 2H, CH₂-CN), 2.00 (p, J=7.2 Hz, 2H, CH₂)140.4 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.3 (Ar-CH), 119.5 (CN), 34.4 (Ar-CH₂), 26.8 (CH₂), 16.3 (CH₂-CN)

Table 2: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted Fragmentation)159144 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 69 ([C₅H₉]⁺)
3-Phenylbutyronitrile (Experimental)159144 ([M-CH₃]⁺), 105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion)
4-Phenylbutyronitrile (Experimental)145116, 104, 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺), 51

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the residual solvent peak (CDCl₃) to 7.26 ppm.

    • Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet, etc.).

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (or the solvent peak at 77.16 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 512-1024 (or more, depending on concentration).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time: ~1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak (CDCl₃) at 77.16 ppm.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • If using direct infusion, further dilute the sample to approximately 1-10 µg/mL.

  • For GC-MS, ensure the sample concentration is appropriate for the column and detector, typically in the range of 10-100 µg/mL.

Electron Ionization (EI) GC-MS Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Speed: ~1-2 scans/second.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Compare the obtained spectrum with spectral libraries for confirmation if available.

Workflow for Compound Characterization

The following diagram illustrates the logical workflow for characterizing an unknown compound using the described spectroscopic techniques.

CharacterizationWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data Interpretation cluster_nmr_data NMR Data Interpretation cluster_structure Structure Elucidation Unknown Unknown Compound MassSpec Mass Spectrometry (MS) Unknown->MassSpec NMR NMR Spectroscopy Unknown->NMR MolWeight Determine Molecular Weight (from Molecular Ion) MassSpec->MolWeight H_NMR ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) NMR->H_NMR C_NMR ¹³C NMR Analysis (Number of Signals, Chemical Shift) NMR->C_NMR Fragments Analyze Fragmentation Pattern MolWeight->Fragments Formula Propose Molecular Formula Fragments->Formula Structure Propose Structure Formula->Structure Connectivity Determine Connectivity (2D NMR if necessary) H_NMR->Connectivity C_NMR->Connectivity Connectivity->Structure Confirmation Confirm Structure Structure->Confirmation

Caption: Workflow for spectroscopic characterization of an unknown organic compound.

This guide demonstrates a comparative approach to the characterization of this compound and its isomers. By combining predictive data with experimental results from related compounds, a robust analytical framework can be established for the confident identification and differentiation of closely related chemical structures.

Comparing the efficiency of different synthetic routes to 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2,2-Dimethyl-3-phenylpropanenitrile, a valuable building block in medicinal chemistry and materials science. The efficiency of each route is evaluated based on reaction yield, conditions, and reagent accessibility, supported by experimental data from peer-reviewed literature. Detailed protocols for key synthetic pathways are provided to facilitate replication and adaptation in the laboratory.

Comparison of Synthetic Strategies

Four primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Palladium-Catalyzed Decarboxylative Coupling: This modern approach involves the cross-coupling of a carboxylate salt with a benzyl electrophile, offering a direct and often high-yielding route.

  • Nucleophilic Substitution (SN2): A traditional method involving the reaction of a sterically hindered neopentyl-type halide with a cyanide source.

  • Alkylation of Isobutyronitrile: This route utilizes the acidic α-protons of isobutyronitrile for alkylation with a benzyl halide, often facilitated by phase-transfer catalysis.

  • Conversion from 2,2-Dimethyl-3-phenylpropanoic Acid: A two-step approach requiring the synthesis of the corresponding carboxylic acid followed by its conversion to the nitrile.

The following table summarizes the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiencies.

Route Starting Materials Key Reagents & Catalyst Reaction Conditions Yield (%) Reference
1. Pd-Catalyzed Decarboxylative CouplingPotassium 2-cyano-2-methylpropanoate, Benzyl chloridePd(OAc)₂, XantphosMesitylene, 140 °C, 12 h53[1][2]
2. Nucleophilic Substitution (SN2)1-Bromo-2,2-dimethyl-3-phenylpropane, Sodium cyanideDimethyl sulfoxide (DMSO)90-95 °C, 66 h~23-30 (conv.)[3]
3. Alkylation of Isobutyronitrile (PTC)Isobutyronitrile, Benzyl bromideNaOH, Tetrabutylammonium bromide (TBAB)Toluene, 70 °C, 1 hModerate[4]
4. From 2,2-Dimethyl-3-phenylpropanoic Acid2,2-Dimethyl-3-phenylpropanoic acid, Thionyl chloride, AmmoniaPyridine (catalyst for acid chloride formation)Step 1: Reflux; Step 2: Dehydration of amideGood[5][6]

Note: The yield for Route 2 is based on the conversion of a structurally similar neopentyl bromide. The yield for Route 3 is described as "moderate" in the referenced literature for a related reaction. The yield for Route 4 is described as "good" for the general conversion of carboxylic acids to nitriles via the amide.

Logical Workflow of Synthetic Routes

The following diagram illustrates the different synthetic pathways to this compound.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product Potassium 2-cyano-2-methylpropanoate Potassium 2-cyano-2-methylpropanoate R1 Route 1: Pd-Catalyzed Decarboxylative Coupling Potassium 2-cyano-2-methylpropanoate->R1 Benzyl chloride Benzyl chloride Benzyl chloride->R1 1-Bromo-2,2-dimethyl-3-phenylpropane 1-Bromo-2,2-dimethyl-3-phenylpropane R2 Route 2: Nucleophilic Substitution (SN2) 1-Bromo-2,2-dimethyl-3-phenylpropane->R2 Sodium cyanide Sodium cyanide Sodium cyanide->R2 Isobutyronitrile Isobutyronitrile R3 Route 3: Alkylation of Isobutyronitrile (PTC) Isobutyronitrile->R3 Benzyl bromide Benzyl bromide Benzyl bromide->R3 2,2-Dimethyl-3-phenylpropanoic acid 2,2-Dimethyl-3-phenylpropanoic acid R4 Route 4: From Carboxylic Acid 2,2-Dimethyl-3-phenylpropanoic acid->R4 Product This compound R1->Product R2->Product R3->Product R4->Product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Palladium-Catalyzed Decarboxylative Coupling

This protocol is adapted from the work of Fu and coworkers on the palladium-catalyzed decarboxylative benzylation of α-cyano aliphatic carboxylate salts.[2]

Materials:

  • Potassium 2-cyano-2-methylpropanoate

  • Benzyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Mesitylene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with potassium 2-cyano-2-methylpropanoate (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.06 mmol).

  • The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • Anhydrous mesitylene (5 mL) and benzyl chloride (1.0 mmol) are added via syringe.

  • The reaction mixture is heated to 140 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Substitution (SN2) of a Neopentyl Halide

This procedure is based on the findings of Friedman and Shechter for the reaction of sterically hindered halides with sodium cyanide in DMSO.[3]

Materials:

  • 1-Bromo-2,2-dimethyl-3-phenylpropane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of sodium cyanide (1.2 equivalents) in anhydrous DMSO is heated to 90-95 °C in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • 1-Bromo-2,2-dimethyl-3-phenylpropane (1.0 equivalent) is added to the stirred suspension.

  • The reaction mixture is maintained at 90-95 °C for 66 hours.

  • The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • Upon completion, the mixture is cooled to room temperature and poured into a large volume of water.

  • The aqueous mixture is extracted several times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Route 3: Phase-Transfer Catalyzed Alkylation of Isobutyronitrile

This protocol is adapted from a general procedure for phase-transfer catalyzed alkylations.[4][7]

Materials:

  • Isobutyronitrile

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a solution of isobutyronitrile (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in toluene is added a 50% aqueous solution of sodium hydroxide.

  • The mixture is stirred vigorously at room temperature for 30 minutes.

  • Benzyl bromide (1.0 equivalent) is added dropwise to the reaction mixture.

  • The reaction is then heated to 70 °C and stirred for 1 hour, or until completion as monitored by TLC or GC.

  • After cooling to room temperature, the phases are separated.

  • The aqueous phase is extracted with toluene.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by vacuum distillation or column chromatography.

Route 4: Conversion from 2,2-Dimethyl-3-phenylpropanoic Acid

This is a two-step procedure involving the formation of an amide followed by dehydration.[5][6]

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanamide

Materials:

  • 2,2-Dimethyl-3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₃)

Procedure:

  • A mixture of 2,2-dimethyl-3-phenylpropanoic acid and a catalytic amount of pyridine is treated with an excess of thionyl chloride and heated under reflux until the evolution of gas ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude acid chloride is cooled in an ice bath and slowly added to a stirred, chilled concentrated aqueous ammonia solution.

  • The precipitated amide is collected by filtration, washed with cold water, and dried.

Step 2: Dehydration of 2,2-Dimethyl-3-phenylpropanamide

Materials:

  • 2,2-Dimethyl-3-phenylpropanamide

  • Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅)

Procedure:

  • The 2,2-dimethyl-3-phenylpropanamide is mixed with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in an appropriate solvent (e.g., dichloromethane for SOCl₂).

  • The mixture is heated under reflux until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is cooled and carefully quenched by pouring it onto ice water.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude nitrile is purified by distillation or column chromatography.

Conclusion

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance for specific reagents and reaction conditions.

  • Route 1 (Palladium-Catalyzed Decarboxylative Coupling) represents a modern and potentially high-yielding method, though it requires a more specialized catalyst system.

  • Route 2 (Nucleophilic Substitution) is a classical approach that may suffer from low reactivity and require harsh conditions due to the sterically hindered substrate. The use of DMSO is crucial for its success.

  • Route 3 (Alkylation of Isobutyronitrile) , particularly with phase-transfer catalysis, offers a potentially efficient and scalable method using readily available starting materials and mild conditions.

  • Route 4 (From Carboxylic Acid) is a reliable, albeit longer, alternative if the corresponding carboxylic acid is readily available or easily synthesized.

Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs. Further optimization of the presented protocols may be necessary to achieve the desired efficiency and purity for a particular application.

References

A Comparative Guide to 2,2-Dimethyl-3-phenylpropanenitrile and Other Phenylpropanenitrile Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, phenylpropanenitrile derivatives serve as versatile building blocks for a myriad of complex molecules, including active pharmaceutical ingredients (APIs). Among these, 2,2-dimethyl-3-phenylpropanenitrile stands out due to its unique structural features. This guide provides an objective comparison of this compound with other key phenylpropanenitrile isomers, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to Phenylpropanenitrile Derivatives

Phenylpropanenitrile and its derivatives are characterized by a propyl nitrile chain attached to a phenyl group. The position of the substituents on the propyl chain significantly influences the molecule's reactivity and steric hindrance, thereby affecting its utility in various synthetic routes. This guide will focus on the comparative synthesis and application of this compound against other common derivatives such as 2-phenylpropanenitrile and 3-phenylpropanenitrile.

Synthesis of Phenylpropanenitrile Derivatives: A Comparative Overview

The synthesis of phenylpropanenitrile derivatives often involves the alkylation of a nitrile-containing precursor. A common and efficient method is the phase-transfer catalyzed (PTC) alkylation of benzyl cyanide or other suitable nitriles. This technique is favored for its operational simplicity, mild reaction conditions, and often high yields.

Table 1: Comparative Synthesis Yields of Phenylpropanenitrile Derivatives via Phase-Transfer Catalysis

Phenylpropanenitrile DerivativeStarting MaterialsAlkylating AgentCatalystBaseSolventReaction TimeYield (%)Reference
This compound Isobutyronitrile, Benzyl chlorideBenzyl chlorideTetrabutylammonium bromide (TBAB)50% aq. NaOHToluene4 h~75%Hypothetical data based on similar reactions
2-Phenylpropanenitrile Benzyl cyanideMethyl iodideTetrabutylammonium bromide (TBAB)50% aq. NaOHToluene2 h95%[1]
2-Methyl-2-phenylpropanenitrile Benzyl cyanideMethyl iodide (excess)Trioctylamine, Methyltrioctylammonium chloride33% aq. NaOHToluene2-4 h98%[2]
3-Phenylpropanenitrile Benzyl chlorideAcrylonitrileNot Applicable (Michael Addition)NaHTHF-~80-90%General Michael Addition yields

Key Observations from Synthetic Data:

  • High Yields for Mono- and Di-methylation: The synthesis of 2-phenylpropanenitrile and 2-methyl-2-phenylpropanenitrile (dimethylbenzyl cyanide) from benzyl cyanide can achieve very high yields (95-98%) under phase-transfer catalysis conditions.[1][2]

  • Steric Hindrance in Gem-Dimethyl Substitution: The synthesis of this compound, which involves the formation of a quaternary carbon center adjacent to the nitrile group, can be more challenging. While direct comparative data is scarce, the alkylation of isobutyronitrile with benzyl chloride is a plausible route, though potentially with slightly lower yields compared to less sterically demanding alkylations.

  • Alternative Routes: 3-Phenylpropanenitrile is typically synthesized via methods other than direct alkylation of a nitrile at the 3-position, such as the Michael addition of a cyanide source to a styrene derivative.

Applications in Pharmaceutical Synthesis

Phenylpropanenitrile derivatives are crucial intermediates in the synthesis of several pharmaceuticals. The choice of a specific derivative can significantly impact the efficiency of the overall synthetic route.

Verapamil Synthesis

Verapamil, a calcium channel blocker used to treat high blood pressure, cardiac arrhythmias, and angina, is a key example of a drug synthesized using a phenylpropanenitrile core. The synthesis often involves the alkylation of a substituted phenylacetonitrile. While various derivatives can be conceptualized as starting points, the substitution pattern on the nitrile is critical for the final structure of Verapamil. Industrial syntheses often prioritize efficiency and yield, making the choice of the nitrile precursor a key optimization step.[3]

Aggrecanase Inhibitors for Osteoarthritis Treatment

A promising area of drug development is the inhibition of aggrecanases, such as ADAMTS-4 and ADAMTS-5, which are enzymes implicated in the degradation of cartilage in osteoarthritis.[4] Several potent and selective inhibitors are based on a cyclopropane carboxylate scaffold. While a direct, high-yield synthetic route from a phenylpropanenitrile derivative to a cyclopropane carboxylate-based aggrecanase inhibitor is an area of active research, the phenylpropanenitrile moiety offers a potential starting point for the construction of the required substituted cyclopropane ring. The steric and electronic properties of the chosen nitrile would influence the cyclopropanation reaction.

Signaling Pathway Involvement: ADAMTS-4 and ADAMTS-5 in Osteoarthritis

To understand the therapeutic relevance of targeting aggrecanases, it is crucial to be familiar with their signaling pathways. ADAMTS-4 and ADAMTS-5 are zinc metalloproteinases that are upregulated in osteoarthritic cartilage, primarily in response to pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[4] These cytokines activate intracellular signaling cascades, leading to the activation of transcription factors like NF-κB, which in turn bind to the promoter regions of the ADAMTS genes and increase their expression.[5] The resulting overabundance of ADAMTS-4 and ADAMTS-5 leads to the breakdown of aggrecan, a key component of the cartilage extracellular matrix, ultimately causing cartilage degradation and the progression of osteoarthritis.

ADAMTS_Signaling_Pathway cluster_nucleus Nucleus IL1 IL-1 Receptor Cytokine Receptors IL1->Receptor TNFa TNF-α TNFa->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Nucleus Nucleus NFkB->Nucleus translocation ADAMTS_Gene ADAMTS-4/5 Gene ADAMTS_Protein ADAMTS-4/5 (Aggrecanase) ADAMTS_Gene->ADAMTS_Protein transcription & translation Aggrecan Aggrecan ADAMTS_Protein->Aggrecan cleavage Degradation Cartilage Degradation Aggrecan->Degradation leads to

Caption: Simplified signaling pathway of ADAMTS-4/5 activation in osteoarthritis.

Experimental Protocols

General Procedure for Phase-Transfer Catalyzed Alkylation of Benzyl Cyanide

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Benzyl cyanide (or substituted derivative)

  • Alkylating agent (e.g., methyl iodide, benzyl chloride)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Aqueous sodium hydroxide (50% w/v)

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add benzyl cyanide (1.0 eq.), the alkylating agent (1.1-1.5 eq.), toluene (5-10 volumes), and the phase-transfer catalyst (0.05-0.1 eq.).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5-10 volumes).

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Experimental_Workflow Start Start Reactants Combine Reactants: - Benzyl Cyanide - Alkylating Agent - Toluene - PTC Start->Reactants Add_Base Add 50% aq. NaOH (Vigorous Stirring) Reactants->Add_Base Heat Heat to 50-80 °C Add_Base->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Add Water - Separate Layers - Wash with Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify Product (Distillation or Chromatography) Concentrate->Purify End End Purify->End

Caption: General experimental workflow for PTC alkylation of benzyl cyanide.

Conclusion

The choice of a phenylpropanenitrile derivative in a synthetic strategy is a critical decision that impacts reaction efficiency, yield, and the feasibility of subsequent transformations. While this compound offers a unique structural motif with a quaternary carbon center, its synthesis may present greater steric challenges compared to less substituted derivatives like 2-phenylpropanenitrile. For applications in pharmaceutical synthesis, such as the development of verapamil analogues or novel aggrecanase inhibitors, a careful evaluation of the synthetic accessibility of the required phenylpropanenitrile intermediate versus its performance in downstream reactions is paramount. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic targets. Further research into direct comparative studies under standardized conditions is warranted to provide a more definitive quantitative assessment.

References

A Comparative Guide to Purity Analysis of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2,2-Dimethyl-3-phenylpropanenitrile, alongside alternative analytical techniques. We present detailed experimental protocols, comparative data, and workflow visualizations to aid in selecting the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of a relatively non-polar small molecule like this compound, a reverse-phase HPLC method is the most common and effective approach.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific impurities present and the HPLC system used.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., Acetonitrile/Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 50 50
    15 10 90
    20 10 90
    22 50 50

    | 25 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on the phenyl group chromophore)

  • Injection Volume: 10 µL

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative Performance Data

The following table summarizes the expected performance of the described HPLC method compared to a potential alternative column. This data is representative and may vary based on the specific instrument and experimental conditions.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Retention Time (Main Peak) ~ 8.5 min~ 9.2 min
Resolution (Main Peak vs. Impurity X) > 2.0> 2.5
Theoretical Plates > 10,000> 12,000
Tailing Factor < 1.2< 1.1
Limit of Detection (LOD) ~ 0.01%~ 0.008%
Limit of Quantification (LOQ) ~ 0.03%~ 0.025%
HPLC Experimental Workflow```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Figure 2. Selection criteria for analytical methods.

Conclusion

For the routine purity analysis of this compound, reverse-phase HPLC offers a robust, sensitive, and high-throughput solution. The provided experimental protocol serves as an excellent starting point for method development. Gas Chromatography presents a viable alternative, particularly if the compound and its potential impurities are volatile and thermally stable. For definitive structural confirmation of impurities and for obtaining highly accurate absolute purity values, Nuclear Magnetic Resonance spectroscopy is an invaluable, albeit less sensitive, technique. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, quantitative accuracy, and the nature of the potential impurities.

Spectroscopic Analysis of 2,2-Dimethyl-3-phenylpropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2,2-Dimethyl-3-phenylpropanenitrile and its structural analogs. Due to the limited availability of published experimental spectra for this compound, this document focuses on a detailed comparison with two closely related alternatives: 3-phenylpropanenitrile and 2,2-dimethylpropanenitrile. The guide includes expected spectroscopic features for the target molecule and available experimental data for the alternatives, presented in a clear, tabular format. Detailed experimental protocols for the acquisition of spectroscopic data are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for this compound and its selected alternatives.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Source
This compound (Expected) ~2240 (C≡N stretch, weak), ~2960-2850 (C-H stretch, aliphatic), ~3080-3030 (C-H stretch, aromatic), ~1600, 1495, 1450 (C=C stretch, aromatic)Theoretical
3-phenylpropanenitrile 2240 (C≡N stretch), 3020-2860 (C-H stretch), 1600, 1490, 1450 (C=C stretch, aromatic)[1]
2,2-dimethylpropanenitrile 2230 (C≡N stretch), 2980-2880 (C-H stretch)[2][3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm) and MultiplicitySource
This compound (Expected) ~7.2-7.4 (m, 5H, Ar-H), ~2.9 (s, 2H, CH₂), ~1.4 (s, 6H, 2 x CH₃)Theoretical
3-phenylpropanenitrile 7.35-7.20 (m, 5H, Ar-H), 2.95 (t, 2H, CH₂), 2.60 (t, 2H, CH₂)[4]
2,2-dimethylpropanenitrile 1.25 (s, 9H, 3 x CH₃)[5]

Table 3: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Source | |---|---|---| | This compound (Expected) | 159 | 144 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 69 ([C₄H₅N]⁺) | Theoretical | | 3-phenylpropanenitrile | 131 | 104 ([M-HCN]⁺), 91 ([C₇H₇]⁺) |[1] | | 2,2-dimethylpropanenitrile | 83 | 68 ([M-CH₃]⁺), 57 ([C₄H₉]⁺, t-butyl cation) |[2][6] |

Experimental Protocols

Standard procedures for obtaining the spectroscopic data presented above are as follows:

Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation : For liquid samples like 3-phenylpropanenitrile and 2,2-dimethylpropanenitrile, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in an appropriate oil (e.g., Nujol).

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition : For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

  • Ionization : Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound (this compound) IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure Structural Elucidation IR->Structure Functional Groups NMR->Structure Connectivity MS->Structure Molecular Weight & Fragmentation Comparison Comparison with Alternatives Structure->Comparison

Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

A Comparative Study on the Reactivity of 2,2-Dimethyl-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,2-Dimethyl-3-phenylpropanenitrile, a sterically hindered nitrile, in key organic transformations. By examining its performance in hydrolysis, reduction, and Grignard reactions relative to less hindered analogs, this document aims to provide valuable insights for reaction design and optimization in synthetic chemistry and drug development.

Introduction

This compound, with its characteristic neopentyl-like structure adjacent to the nitrile group, presents a unique case study in steric hindrance affecting chemical reactivity. The bulky gem-dimethyl group significantly shields the electrophilic carbon of the nitrile, influencing the rates and outcomes of common nitrile transformations. Understanding these steric effects is crucial for predicting reaction feasibility and developing effective synthetic protocols. This guide compares the expected reactivity of this compound with that of benzyl cyanide, a structurally related but less sterically encumbered nitrile, and pivalonitrile (2,2-dimethylpropanenitrile), which shares the neopentyl core but lacks the phenyl group.

Reactivity Profile: A Comparative Overview

The reactivity of nitriles is primarily dictated by the electrophilicity of the nitrile carbon and the accessibility of this carbon to nucleophiles. In this compound, the steric bulk of the adjacent quaternary carbon atom is the dominant factor governing its reactivity.

Table 1: Predicted Comparative Reactivity of Nitriles

ReactionBenzyl Cyanide (Less Hindered)Pivalonitrile (Sterically Hindered)This compound (Sterically Hindered)
Hydrolysis Readily hydrolyzedSlow, requires harsh conditionsVery slow, requires harsh conditions or specialized catalysts
Reduction (LiAlH₄) Rapid reduction to amineSlower reductionSignificantly slower reduction, may require prolonged reaction times or excess reagent
Grignard Reaction Facile addition to form ketoneSlow addition, may require catalystsVery slow addition, often requires catalysts (e.g., Cu(I) salts) and may give low yields

Key Reactions and Experimental Considerations

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids, typically proceeding through an amide intermediate, is a fundamental transformation. However, this reaction is notoriously difficult for sterically hindered nitriles.

Comparative Reactivity:

  • Benzyl Cyanide: Readily undergoes hydrolysis under both acidic and basic conditions to yield phenylacetic acid.

  • This compound: Due to severe steric hindrance, the approach of water or hydroxide ions to the nitrile carbon is significantly impeded. Consequently, forcing conditions such as high temperatures and prolonged reaction times are expected to be necessary. The use of phase-transfer catalysts or specialized catalytic systems, such as those employing transition metals, may be required to achieve reasonable conversion.

Experimental Protocol: General Procedure for Hydrolysis of Hindered Nitriles

A robust method for the hydrolysis of sterically hindered nitriles involves the use of a strong base in a high-boiling solvent.

  • Reaction Setup: A solution of the nitrile (1 equivalent) in a high-boiling solvent such as ethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: A concentrated aqueous solution of a strong base, such as potassium hydroxide (5-10 equivalents), is added to the flask.

  • Reaction Conditions: The mixture is heated to reflux (typically 150-200°C) for an extended period (24-48 hours). Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling, the reaction mixture is diluted with water and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then isolated by filtration or extraction with an organic solvent.

Workflow for Hydrolysis of this compound

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product This compound This compound KOH, Ethylene Glycol KOH, Ethylene Glycol This compound->KOH, Ethylene Glycol 1. Reflux (150-200 C), 24-48h Reflux (150-200 C), 24-48h KOH, Ethylene Glycol->Reflux (150-200 C), 24-48h 2. 1. Cool, H2O 1. Cool, H2O Reflux (150-200 C), 24-48h->1. Cool, H2O 3. 2. Acidify (HCl) 2. Acidify (HCl) 1. Cool, H2O->2. Acidify (HCl) 3. Isolate Product 3. Isolate Product 2. Acidify (HCl)->3. Isolate Product 2,2-Dimethyl-3-phenylpropanoic Acid 2,2-Dimethyl-3-phenylpropanoic Acid 3. Isolate Product->2,2-Dimethyl-3-phenylpropanoic Acid

Caption: Workflow for the hydrolysis of a hindered nitrile.

Reduction to Primary Amines

The reduction of nitriles to primary amines is a valuable synthetic tool. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, steric hindrance can significantly impact the reaction rate.

Comparative Reactivity:

  • Benzyl Cyanide: Is readily reduced by LiAlH₄ in ethereal solvents to afford 2-phenylethanamine in high yield.

  • This compound: The bulky neopentyl-like structure hinders the approach of the hydride reagent. This is expected to lead to a slower reaction rate, potentially requiring higher temperatures, longer reaction times, or an excess of the reducing agent to drive the reaction to completion.

Experimental Protocol: General Procedure for LAH Reduction of Hindered Nitriles

  • Reaction Setup: A solution of the nitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.

  • Reagent Addition: A solution or suspension of LiAlH₄ (1.5-3 equivalents) in the same solvent is added cautiously to the nitrile solution at 0°C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to overnight. Reaction progress is monitored by TLC or GC.

  • Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the primary amine.

Reduction Pathway of this compound

G This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate 1. LiAlH4 (1st Hydride Addition) 2,2-Dimethyl-3-phenylpropan-1-amine 2,2-Dimethyl-3-phenylpropan-1-amine Imine Intermediate->2,2-Dimethyl-3-phenylpropan-1-amine 2. LiAlH4 (2nd Hydride Addition) 3. H2O Work-up G Start Start HinderedNitrile Is the nitrile sterically hindered? Start->HinderedNitrile UseCatalyst Use Cu(I) Catalyst HinderedNitrile->UseCatalyst Yes StandardProcedure Standard Grignard Procedure HinderedNitrile->StandardProcedure No Reaction Perform Grignard Addition UseCatalyst->Reaction StandardProcedure->Reaction Hydrolysis Hydrolyze Imine Reaction->Hydrolysis Product Ketone Product Hydrolysis->Product

Validating the Structure of Synthesized 2,2-Dimethyl-3-phenylpropanenitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 2,2-Dimethyl-3-phenylpropanenitrile using key analytical techniques. Due to the limited availability of published experimental data for this compound, this guide will compare its predicted spectral characteristics with experimentally obtained data for a structurally related isomer, 2-phenylbutyronitrile.

The validation of a synthesized molecule's structure relies on a suite of spectroscopic methods that probe the molecule's atomic composition and connectivity. The primary techniques employed for the characterization of organic molecules such as this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique fingerprint of the molecule, and together they offer a comprehensive picture for structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectral data for this compound and 2-phenylbutyronitrile.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for 2-phenylbutyronitrile in CCl₄)

Assignment This compound (Predicted Chemical Shift, δ ppm) 2-phenylbutyronitrile (Experimental Chemical Shift, δ ppm) [1]Multiplicity Integration
Phenyl H's~7.2 - 7.47.32m5H
CH-3.70t1H
CH₂2.8 - 3.01.82s2H
CH₃ (gem-dimethyl)~1.3-s6H
CH₂ (ethyl)-1.82m2H
CH₃ (ethyl)-0.99t3H

Table 2: ¹³C NMR Data (Predicted for this compound vs. Predicted for 2-phenylbutyronitrile)

Assignment This compound (Predicted Chemical Shift, δ ppm) 2-phenylbutyronitrile (Predicted Chemical Shift, δ ppm)
C≡N~120-125~120-125
Quaternary C~35-45-
Phenyl C (substituted)~135-140~135-140
Phenyl C~127-130~127-130
CH-~40-50
CH₂~45-55~25-35
CH₃ (gem-dimethyl)~25-35-
CH₃ (ethyl)-~10-15

Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound vs. Experimental for 2-phenylbutyronitrile)

Functional Group This compound (Predicted Wavenumber, cm⁻¹) 2-phenylbutyronitrile (Experimental Wavenumber, cm⁻¹) [1]
C≡N stretch~2240-22602250
C-H stretch (aromatic)~3000-3100Not specified
C-H stretch (aliphatic)~2850-3000Not specified
C=C stretch (aromatic)~1450-16001500, 1590 (shoulder), 1610
C-H bend (monosubst. aromatic)~690-710 and ~730-770697, 760

Table 4: Mass Spectrometry Data (Predicted for this compound vs. Predicted for 2-phenylbutyronitrile)

Parameter This compound 2-phenylbutyronitrile
Molecular FormulaC₁₁H₁₃NC₁₀H₁₁N
Molecular Weight159.23145.20
Predicted M⁺ Peak (m/z)159145
Key FragmentationLoss of benzyl radical (C₇H₇, m/z 91), loss of methyl radical (CH₃, m/z 15)Loss of ethyl radical (C₂H₅, m/z 29), formation of tropylium ion (C₇H₇⁺, m/z 91)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be clear and free of any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition involves a 90° pulse, a short delay, and the acquisition of the free induction decay (FID).

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, ensure good contact with the crystal by applying pressure with the built-in clamp.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).

  • Sample Spectrum Collection:

    • Acquire the infrared spectrum of the sample. The IR beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides valuable information about the molecule's structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound.

Structural Validation Workflow Structural Validation Workflow for Synthesized Compounds cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Validation synthesis Synthesize Target Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Analyze Product ir IR Spectroscopy synthesis->ir Analyze Product ms Mass Spectrometry synthesis->ms Analyze Product comparison Compare Experimental and Reference/Predicted Data nmr->comparison ir->comparison ms->comparison predicted_data Predicted Spectral Data predicted_data->comparison alternative_data Alternative Compound Data (2-phenylbutyronitrile) alternative_data->comparison validation Structure Validated / Inconsistent comparison->validation

Caption: A flowchart illustrating the process of synthesizing a target compound, analyzing it with various spectroscopic methods, and comparing the data against predicted and alternative compound data for structural validation.

This comprehensive approach, combining multiple analytical techniques and comparison with known or predicted data, provides a robust methodology for the structural validation of synthesized compounds like this compound, ensuring the integrity of research and development efforts.

References

A Comparative Guide to In Silico Toxicity Prediction for Novel Phenylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of a compound's toxicity is a critical step in the drug discovery and chemical safety evaluation process. For novel chemical entities, such as derivatives of 2,2-Dimethyl-3-phenylpropanenitrile, in silico toxicology offers a rapid and cost-effective alternative to traditional animal testing.[1][2][3] These computational methods leverage existing toxicological data to predict the potential adverse effects of new molecules, thereby guiding lead optimization and reducing late-stage attrition.[4][5] This guide provides a comparative overview of various in silico approaches that can be applied to predict the toxicity of this compound derivatives, supported by general performance data and detailed methodologies.

Alternative Approaches to Toxicity Assessment

In silico methods are part of a broader category of New Approach Methodologies (NAMs) that aim to reduce, refine, and replace animal testing (the 3Rs).[6] These alternatives include in vitro methods (cell-based assays), in chemico methods (experiments on biological molecules), and computational models.[3][7] Integrated Approaches to Testing and Assessment (IATA) combine data from multiple sources, including in silico predictions, to build a comprehensive safety profile of a chemical.[1][8]

Key In Silico Toxicity Prediction Methodologies

The primary in silico methods for toxicity prediction fall into several categories, each with its own strengths and limitations. The choice of method often depends on the specific toxicological endpoint of interest and the availability of relevant data.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity.[8][9] These models are built using a training set of compounds with known toxicity data and can then be used to predict the toxicity of new, structurally similar compounds.[10][11] The performance of a QSAR model is typically evaluated using statistical parameters such as the coefficient of determination (R²) and the root mean square error (RMSE).[11] A study on N-nitroso compounds, which share the nitrile functional group with the target derivatives, demonstrated that QSAR models could achieve good predictive performance for acute oral toxicity, with the best model showing an R² of 0.8071 for the training set and 0.7195 for the external test set.[12]

  • Read-Across: This is a qualitative approach where the toxicity of a compound is inferred from structurally similar compounds with known toxicity data.[8][13] The underlying principle is that similar structures are likely to have similar toxicological properties.[6] This method is particularly useful when data on the target compound is scarce.

  • Structural Alerts (SAs): Structural alerts are specific chemical substructures that are known to be associated with a particular type of toxicity.[14][15] Identifying these alerts in a novel molecule can provide a rapid indication of its potential toxicity. For instance, certain nitrogen-containing functional groups can be associated with mutagenicity.[12]

  • Expert Systems: These are software tools that incorporate knowledge-based rules derived from expert toxicological knowledge to predict toxicity.[16] They often combine information from structural alerts and other physicochemical properties.

  • Molecular Docking: This method predicts the binding affinity and interaction of a small molecule with a biological target, such as a protein or enzyme, that is known to be involved in a toxicity pathway.[8] This can provide mechanistic insights into the potential toxicity of a compound.

Data Presentation: Comparison of In Silico Models

The following table summarizes the general characteristics and performance of the key in silico toxicity prediction methodologies. The performance metrics are indicative and can vary depending on the specific model, the toxicological endpoint, and the chemical space of the compounds being evaluated.

Methodology Principle Data Requirements Typical Performance (R² or Accuracy) Strengths Limitations
QSAR Statistical correlation between chemical structure and toxicity.[8]A dataset of compounds with known toxicity values for the endpoint of interest.0.6 - 0.9 (for regression models)[11]Quantitative predictions, high-throughput screening.Limited to the chemical space of the training set, can be complex to develop and validate.[9]
Read-Across Inference of toxicity from structurally similar compounds.[8]Toxicity data for at least one structurally similar analog.Qualitative (dependent on expert judgment)Simple to apply, transparent and interpretable.[13]Subjective, depends heavily on the choice of analogs.[9]
Structural Alerts Identification of toxicophoric substructures.[14]A curated list of known structural alerts.Qualitative (presence/absence of alerts)Rapid screening, provides mechanistic clues.[15]May produce false positives or negatives, not all toxic mechanisms are associated with known alerts.[14]
Expert Systems Application of predefined toxicological rules.[16]A knowledge base of toxicological rules.Generally high, but depends on the quality of the rules.Incorporates expert knowledge, transparent decision-making process.Can be biased by the knowledge base, may not cover novel toxic mechanisms.
Molecular Docking Prediction of binding to toxicity-related targets.[8]3D structure of the target protein and the ligand.Qualitative to semi-quantitative (binding energy)Provides mechanistic insights, useful for target-specific toxicity.Requires knowledge of the toxicological target, computationally intensive.[8]

Experimental Protocols: A General Workflow for In Silico Toxicity Prediction

The following workflow outlines the general steps involved in conducting an in silico toxicity assessment for a novel compound like a this compound derivative.

G cluster_0 Data Collection and Preparation cluster_1 Model Selection and Application cluster_2 Analysis and Interpretation cluster_3 Reporting and Decision Making A Define Toxicological Endpoints of Interest (e.g., mutagenicity, carcinogenicity, acute toxicity) B Gather Chemical Structures of This compound Derivatives A->B C Curate and Standardize Chemical Structures (e.g., desalting, tautomer normalization) B->C D Select Appropriate In Silico Models (QSAR, Read-Across, Structural Alerts, etc.) C->D E Choose Relevant Software Tools (e.g., OECD QSAR Toolbox, VEGA, DEREK Nexus) D->E F Run Predictions for the Target Compounds E->F G Analyze Prediction Results F->G H Assess the Reliability of Predictions (e.g., applicability domain of QSAR models) G->H I Integrate Evidence from Multiple Models (Weight of Evidence Approach) H->I J Generate a Comprehensive Toxicity Report I->J K Make Informed Decisions on Compound Prioritization or Further Testing J->K

General workflow for in silico toxicity prediction.

Mandatory Visualization: Logical Relationships in In Silico Toxicology

The following diagram illustrates the logical relationships between the different components of an in silico toxicity assessment.

G cluster_0 Input Data cluster_1 Prediction Models cluster_2 Predicted Endpoints cluster_3 Assessment ChemStruct Chemical Structure QSAR QSAR Models ChemStruct->QSAR ReadAcross Read-Across ChemStruct->ReadAcross StructAlerts Structural Alerts ChemStruct->StructAlerts ExpertSystems Expert Systems ChemStruct->ExpertSystems ExpData Existing Experimental Data ExpData->QSAR ExpData->ReadAcross Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity AcuteToxicity Acute Toxicity QSAR->AcuteToxicity SkinSensitization Skin Sensitization QSAR->SkinSensitization ReadAcross->AcuteToxicity StructAlerts->Mutagenicity ExpertSystems->SkinSensitization HazardID Hazard Identification Mutagenicity->HazardID Carcinogenicity->HazardID AcuteToxicity->HazardID SkinSensitization->HazardID RiskAssess Risk Assessment HazardID->RiskAssess

Logical relationships in in silico toxicity assessment.

Available Software Tools

A variety of software tools, both commercial and freely available, can be used for in silico toxicity prediction. The choice of tool will depend on the specific needs of the user and the models they wish to employ.

Tool Type Key Features
OECD QSAR Toolbox FreeRead-across, trend analysis, toxicity database.[17]
VEGA FreeA collection of QSAR models for various endpoints.[17]
T.E.S.T. (Toxicity Estimation Software Tool) Free (US EPA)Estimates toxicity using several QSAR methodologies.[18]
Danish (Q)SAR Models FreeA range of QSAR models for different toxicological endpoints.[17]
DEREK Nexus CommercialExpert rule-based system for toxicity prediction.[16]
Sarah Nexus CommercialStatistical-based model for mutagenicity prediction.[16]
ACD/Tox Suite CommercialStructure-based calculation of various toxicity endpoints.[19]
ChemTunes.ToxGPS CommercialQSAR models, toxicity database, and read-across tools.[17]

Conclusion

In silico toxicity prediction provides a powerful suite of tools for the early safety assessment of novel compounds like this compound derivatives. By combining evidence from multiple computational models, researchers can make more informed decisions about which compounds to advance in the development pipeline, ultimately saving time and resources while adhering to the ethical principles of the 3Rs. While in silico methods are not yet a complete replacement for experimental testing, they are an indispensable component of modern toxicology and drug discovery.[4][5] The development of standardized protocols and the increasing availability of high-quality data will continue to enhance the predictive power and regulatory acceptance of these computational approaches.[20][21]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of two prominent classes of heterocyclic organic compounds: Imidazole and Triazole derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their efficacy and mechanisms of action.

Mechanism of Action of Organic Corrosion Inhibitors

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2][3][4][5] This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecules and the charged metal surface.[1][3]

  • Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate covalent bonding between the heteroatoms (N, S, O, P) and vacant d-orbitals of the metal.[1][3]

The presence of heteroatoms and π-electrons in the molecular structure of organic inhibitors plays a crucial role in their adsorption and, consequently, their inhibition efficiency.[3][5]

Comparative Data on Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency and key electrochemical parameters for representative Imidazole and Triazole derivatives on mild steel in acidic media. The data has been collated from various studies to provide a comparative overview.

Inhibitor ClassCompoundCorrosive MediumConcentration (ppm)Inhibition Efficiency (IE%)Corrosion Current Density (icorr, µA/cm²)Charge Transfer Resistance (Rct, Ω·cm²)Reference
Imidazole Derivatives Ionic Liquid (IL1)Brackish Water80>80--[6]
Ionic Liquid (IL2)Brackish Water100>80--[6]
Triazole Derivatives TZ11 M HCl->TZ2--[7]
TZ21 M HCl----[7]
3-amino-5-mercapto-1,2,4-triazole3.5 wt.% NaCl----[8]

Note: A direct, quantitative comparison of icorr and Rct is challenging due to variations in experimental conditions across different studies. However, a higher IE%, lower icorr, and higher Rct generally indicate better inhibition performance.

Experimental Protocols

The evaluation of corrosion inhibitor efficiency relies on well-established electrochemical techniques. Below are the detailed methodologies for two key experiments.

Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the anodic and cathodic inhibition effects.

Experimental Setup: A standard three-electrode electrochemical cell is used, consisting of:

  • Working Electrode (WE): The metal specimen (e.g., mild steel) with a defined exposed surface area.[9]

  • Reference Electrode (RE): A saturated calomel electrode (SCE) or Ag/AgCl electrode.[9][10]

  • Counter Electrode (CE): A platinum or graphite rod.[9][10]

Procedure:

  • The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is achieved.[9]

  • A potentiodynamic scan is performed by applying a potential range (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.1667 mV/s).[11]

  • The resulting current is measured as a function of the applied potential.

  • The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr).[12]

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the charge transfer resistance (Rct) and the capacitance of the double layer (Cdl) at the metal/solution interface, providing insights into the formation of a protective film.[13][14]

Experimental Setup: The same three-electrode cell as in the PDP measurement is used.[14]

Procedure:

  • The working electrode is immersed in the corrosive solution (with and without the inhibitor) at its OCP.

  • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]

  • The impedance data is recorded and often represented as Nyquist and Bode plots.

  • The data is fitted to an appropriate equivalent electrical circuit to determine the electrochemical parameters, including the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[15]

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[6]

Mandatory Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical_cell Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis Metal_Specimen Metal Specimen (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Specimen->Polishing Cleaning Degreasing & Cleaning (e.g., Acetone, Ethanol) Polishing->Cleaning Drying Drying Cleaning->Drying Working_Electrode Working Electrode (Metal Specimen) Drying->Working_Electrode Potentiostat Potentiostat/Galvanostat Working_Electrode->Potentiostat Reference_Electrode Reference Electrode (SCE or Ag/AgCl) Reference_Electrode->Potentiostat Counter_Electrode Counter Electrode (Pt or Graphite) Counter_Electrode->Potentiostat Corrosive_Medium Corrosive Medium (with/without inhibitor) Corrosive_Medium->Working_Electrode OCP Open Circuit Potential (Stabilization) Potentiostat->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel_Extrapolation Tafel Extrapolation (from PDP) PDP->Tafel_Extrapolation Equivalent_Circuit Equivalent Circuit Fitting (from EIS) EIS->Equivalent_Circuit Calculate_IE Calculate Inhibition Efficiency (IE%) Tafel_Extrapolation->Calculate_IE Equivalent_Circuit->Calculate_IE

Caption: A typical experimental workflow for evaluating the efficiency of corrosion inhibitors using electrochemical techniques.

Mechanism of Organic Corrosion Inhibitor Action

inhibition_mechanism Inhibitor Inhibitor Molecules (with heteroatoms & π-electrons) Metal_Surface Metal Surface (e.g., Fe) Inhibitor->Metal_Surface Adsorption H2O H₂O H2O->Metal_Surface Displacement Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Corrosive_Ions->Metal_Surface Blocked Adsorbed_Inhibitor Adsorbed Inhibitor Film Metal_Surface->Adsorbed_Inhibitor Forms

Caption: The mechanism of action of an organic corrosion inhibitor, involving adsorption and formation of a protective film on the metal surface.

References

Benchmarking the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile against published methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of nitrile-containing compounds is a critical aspect of molecular construction. This guide provides a comparative analysis of published methods for the synthesis of 2-phenylpropanenitrile, a valuable intermediate in the production of pharmaceuticals and other fine chemicals. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate an objective assessment of each method's performance and suitability for specific applications.

Comparative Performance of Synthetic Methods

The synthesis of 2-phenylpropanenitrile predominantly originates from the α-alkylation of benzyl cyanide. Several key methodologies have been developed to achieve this transformation, each with distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact. The performance of these primary methods is summarized below.

MethodAlkylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Classical Alkylation Ethyl BromideSodium EthoxideEthanolReflux2~85-90Not explicitly stated, but representative of classical methods.
Phase-Transfer Catalysis (PTC) n-BromopropaneKOH / TBABSolvent-free (ultrasound)40-60Not specifiedHigh conversion[1]
"Green" Methylation Dimethyl CarbonatePotassium CarbonateAutoclave (neat)1805-6.598.5 (for mono-methylation)[2]
Nickel-Catalyzed Alkylation Benzyl AlcoholNi(acac)₂ / Phen / K₂CO₃Toluene1403690 (for 2,3-diphenylpropanenitrile)[3]
Alkylation with Diethyl Carbonate Diethyl CarbonateSodium EthoxideToluene/Ethanol70-110Not specified98[4]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below to allow for replication and adaptation.

Method 1: Classical Alkylation using Sodium Ethoxide

This traditional method involves the deprotonation of benzyl cyanide with a strong base, followed by nucleophilic attack on an alkyl halide.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Benzyl cyanide is added dropwise to the sodium ethoxide solution at room temperature.

  • Ethyl bromide is then added slowly to the reaction mixture.

  • The mixture is heated to reflux and maintained for 2 hours.

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2-phenylpropanenitrile.

Method 2: Phase-Transfer Catalysis (PTC) Assisted Alkylation

Phase-transfer catalysis offers a more efficient and controlled method for alkylation, often under milder conditions and with easier work-up.

Procedure:

  • Benzyl cyanide, an aqueous solution of potassium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) are combined in a reaction vessel.

  • The alkylating agent (e.g., n-bromopropane) is added to the biphasic mixture.

  • The reaction can be intensified by using ultrasound irradiation at a controlled temperature (e.g., 40-60°C).[1]

  • The reaction progress is monitored by gas chromatography.

  • Upon completion, the organic layer is separated, washed with water, and dried.

  • The product is isolated by distillation under reduced pressure.

Method 3: "Green" Synthesis using Dimethyl Carbonate

This method utilizes dimethyl carbonate as a less toxic and more environmentally benign methylating agent. Although the example provided is for methylation, the principle can be adapted for other alkylations.

Procedure:

  • A stainless-steel autoclave is charged with phenylacetonitrile, a large excess of dimethyl carbonate, and potassium carbonate.[2]

  • The autoclave is sealed and heated to 180°C with vigorous stirring for 5-6.5 hours.[2]

  • After cooling and venting the pressure, the contents are transferred to a separatory funnel.

  • Water is added, and the mixture is extracted with diethyl ether.[2]

  • The combined organic extracts are dried over sodium sulfate and filtered.[2]

  • The solvent and excess dimethyl carbonate are removed by rotary evaporation to yield the crude 2-phenylpropionitrile.[2]

  • The nitrile can be further purified or directly hydrolyzed to 2-phenylpropionic acid.[2]

Method 4: Nickel-Catalyzed Alkylation with Alcohols

This "hydrogen-borrowing" strategy employs alcohols as alkylating agents, offering an alternative to traditional alkyl halides. The example shows the reaction with benzyl alcohol to yield 2,3-diphenylpropanenitrile.

Procedure:

  • In an oven-dried Schlenk tube under a nitrogen atmosphere, benzyl cyanide, benzyl alcohol, Ni(acac)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and potassium carbonate (50 mol%) are combined in toluene.[3]

  • The reaction mixture is heated in an oil bath at 140°C for 36 hours.[3]

  • After cooling to room temperature, ethyl acetate is added, and the mixture is concentrated under reduced pressure.[3]

  • The residue is purified by column chromatography to afford the pure product.[3]

Synthetic Pathway Visualizations

The following diagrams illustrate the workflows for the different synthetic approaches to 2-phenylpropanenitrile.

G cluster_0 Classical Alkylation cluster_1 Phase-Transfer Catalysis A0 Benzyl Cyanide A1 Deprotonation A0->A1 NaOEt, EtOH A2 Alkylation A1->A2 Ethyl Bromide A3 2-Phenylpropanenitrile A2->A3 B0 Benzyl Cyanide B1 Interfacial Deprotonation B0->B1 aq. KOH B2 Organic Phase Alkylation B1->B2 PTC (e.g., TBAB) Alkyl Halide B3 2-Phenylpropanenitrile B2->B3

Caption: Comparative workflows of Classical vs. Phase-Transfer Catalysis Alkylation.

G cluster_2 cluster_3 Nickel-Catalyzed Alkylation Green Green Synthesis Synthesis C0 Phenylacetonitrile C1 Methoxycarbonylation C0->C1 Dimethyl Carbonate K₂CO₃, 180°C C2 Methylation C1->C2 BAl2 mechanism C3 2-Phenylpropionitrile C2->C3 D0 Benzyl Cyanide + Alcohol D1 Dehydrogenation of Alcohol D0->D1 Ni(acac)₂ cat. D2 Condensation & Reduction D1->D2 Hydrogen Transfer D3 Alkylated Nitrile D2->D3

Caption: Workflows for "Green" and Nickel-Catalyzed synthesis routes.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-3-phenylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-3-phenylpropanenitrile (CAS No. 35863-45-7), a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This substance is classified as acutely toxic if swallowed or inhaled and is harmful in contact with skin, with long-lasting toxic effects on aquatic life.[1]

Hazard Summary & Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its significant health and environmental hazards. The following table summarizes the key hazard information and the required personal protective equipment.

Hazard ClassificationGHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1]Chemical-resistant gloves (e.g., Nitrile rubber), Safety glasses with side-shields, Lab coat
Acute Toxicity, Inhalation (Category 2)H330: Fatal if inhaled[1]Approved respirator (e.g., NIOSH/MSHA approved), Use in a well-ventilated area or under a fume hood
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]Chemical-resistant gloves, Lab coat
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic lifeAvoid release to the environment
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]Avoid release to the environment

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Ensure all required PPE is worn correctly before handling the chemical. This includes, but is not limited to, a lab coat, chemical-resistant gloves, and safety glasses.

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • Avoid generating dust when handling the solid form of the compound.[1]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and treated as hazardous waste.

  • After rinsing, the container should be disposed of in accordance with institutional and local regulations for chemically contaminated containers.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2][3]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Assess Hazards & Don PPE B Collect Waste Chemical in Labeled Container A->B F Arrange for Pickup by EHS/Approved Vendor B->F C Manage Spills with Inert Absorbent C->B Collect Spill Debris D Triple-Rinse Contaminated Containers E Collect Rinsate as Hazardous Waste D->E E->F G Dispose at Approved Hazardous Waste Facility F->G

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.